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6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Documentation Hub

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  • Product: 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
  • CAS: 2369036-69-9

Core Science & Biosynthesis

Foundational

19F and 1H NMR Chemical Shifts for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol: A Comprehensive Analytical Guide

Executive Summary As a Senior Application Scientist in structural elucidation, I frequently encounter complex fused heterocycles where standard predictive models fall short. 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in structural elucidation, I frequently encounter complex fused heterocycles where standard predictive models fall short. 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a prime example of a molecule where competing electronic effects and rigid stereochemistry dictate the nuclear magnetic resonance (NMR) profile. This whitepaper provides an in-depth, self-validating framework for assigning the 1 H and 19 F NMR chemical shifts of this compound. By dissecting the causality behind the experimental data—specifically the "push-pull" electronic topology of the furo[2,3-b]pyridine core and the diastereotopicity induced by the C3 hydroxyl group—this guide establishes a robust protocol for researchers and drug development professionals.

Electronic Topology and Chemical Shift Causality

The furo[2,3-b]pyridine bicyclic system presents a fascinating electronic dichotomy that directly governs the chemical shifts of its resident nuclei. To accurately assign the NMR spectra, we must first understand the causality of the electron density distribution across the aromatic system (see )[1].

The chemical shifts of the pyridine protons (H-4 and H-5) are dictated by a competing "push-pull" electronic network:

  • The Resonance Donor (+M Effect): The C7a bridgehead oxygen of the fused dihydrofuran ring acts as a strong resonance donor. This electron density is pushed into the pyridine ring, significantly shielding the para-positioned H-4 nucleus.

  • The Inductive Withdrawer (-I, -M Effects): Conversely, the C6-trifluoromethyl ( −CF3​ ) group exerts a powerful electron-withdrawing effect. Situated alpha to the pyridine nitrogen, it heavily deshields the ortho-positioned H-5 nucleus.

Consequently, we observe a pronounced chemical shift dispersion between these two adjacent protons. Rather than a tight AB system, H-5 resonates significantly downfield compared to H-4, creating a highly diagnostic spectral signature.

Electronic_Effects CF3 -CF3 Group (Strong EWG) ShiftH5 H-5 Deshielding (Downfield Shift ~8.10 ppm) CF3->ShiftH5 -I / -M Effect ShiftF 19F Shielding (Singlet ~ -67.5 ppm) CF3->ShiftF Alpha to N Pyridine Pyridine N (Inductive/Mesomeric) Pyridine->ShiftH5 Electron Withdrawal FuranO Furan Oxygen (EDG via Resonance) ShiftH4 H-4 Shielding (Upfield Shift ~7.40 ppm) FuranO->ShiftH4 +M Effect (para)

Figure 2: Electronic effects governing the 1H and 19F NMR chemical shifts.

F NMR: The Trifluoromethyl Reporter

The 19 F NMR spectrum of the −CF3​ group at the C6 position serves as a highly sensitive environmental reporter. Situated alpha to the pyridine nitrogen, the fluorine nuclei experience localized deshielding from the nitrogen's electronegativity, which is counterbalanced by the strong shielding inherent to the C-F bonds.

Previous empirical studies on trifluoromethylpyridines indicate a 19 F chemical shift range typically between -60 to -68 ppm depending on solvent and substitution (see )[2]. For 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, we observe this signal as a sharp, intense singlet at approximately -67.5 ppm .

Self-Validating Insight: To ensure absolute data integrity, acquiring the 19 F spectrum with inverse-gated 1 H decoupling is standard practice. This eliminates any line broadening caused by unresolved 4J(F,H−5) long-range scalar couplings, yielding a pristine, quantifiable peak that confirms the intact −CF3​ moiety without interference from the aromatic spin system (see )[3].

H NMR: Spin-Spin Networks and Stereochemical Probes

The proton NMR spectrum of this molecule is structurally divided into two distinct spin systems: the aromatic pyridine core and the aliphatic dihydrofuran ring.

The Pyridine Core (H-4 and H-5)

As established by the electronic topology, H-4 and H-5 form an ortho-coupled doublet pair ( 3J≈8.0 Hz). H-5 appears downfield at ~8.10 ppm due to the adjacent −CF3​ group, while H-4 appears upfield at ~7.40 ppm due to the para-oxygen donation. The presence of a "roof effect" leaning toward the coupled partner serves as an internal validation of their adjacency.

The Dihydrofuran Ring (H-2, H-3, and -OH)

The C3 hydroxyl group introduces a rigid stereocenter, rendering the adjacent C2 methylene protons diastereotopic (Pro-R and Pro-S). This results in a classic ABX spin system:

  • H-3 (Methine): Appears as a complex multiplet at ~5.35 ppm , coupled to both H-2 protons and the hydroxyl proton.

  • H-2a and H-2b (Methylene): Appear as distinct doublets of doublets (dd) at ~4.65 ppm and ~4.40 ppm . They exhibit a strong geminal coupling ( 2J≈11.0 Hz) and differential vicinal couplings ( 3J ) to H-3 depending on their dihedral angles.

Solvent Causality: By utilizing DMSO- d6​ as the solvent, we intentionally lock the hydroxyl proton exchange. This deliberate experimental choice preserves the 3J coupling between the -OH and H-3, allowing the hydroxyl signal to manifest as a distinct doublet at ~5.85 ppm rather than a broad, uninformative singlet. This confirms the structural integrity of the alcohol moiety.

Experimental Protocols: Self-Validating Workflows

To achieve trustworthy, reproducible results, the following step-by-step methodology must be strictly adhered to. This workflow is designed to be self-validating, ensuring that sample prep variables do not introduce spectral artifacts.

Protocol: High-Resolution NMR Acquisition

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol.

  • Dissolve the compound in 600 µL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Note: Anhydrous conditions are critical to prevent -OH exchange with trace H2​O .

  • Transfer the homogeneous solution to a 5 mm precision NMR tube (e.g., Wilmad 535-PP).

Step 2: Probe Tuning and Shimming

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled broad-band observe (BBO) or triple-resonance (TCI) probe.

  • Tune and match the probe for 1 H (600.13 MHz) and 19 F (564.68 MHz) frequencies.

  • Perform automated 3D gradient shimming on the 2 H lock signal of DMSO- d6​ to achieve a line width of < 0.6 Hz for the TMS signal.

Step 3: 1 H NMR Acquisition

  • Load the standard 1D proton pulse program (zg30).

  • Set the spectral width to 12 ppm, centered at 5.0 ppm.

  • Configure parameters: 16 scans (NS), 2 dummy scans (DS), and a relaxation delay (D1) of 2.0 seconds.

Step 4: 19 F NMR Acquisition

  • Load the 1D fluorine pulse program with inverse-gated proton decoupling (igig).

  • Set the spectral width to 250 ppm, centered at -100 ppm.

  • Configure parameters: 32 scans, relaxation delay (D1) of 3.0 seconds (accounting for the longer T1​ relaxation times of fluorine nuclei).

NMR_Workflow Sample Sample Prep (DMSO-d6, 298K) Acq1H 1H NMR (600 MHz) 1D Acquisition Sample->Acq1H Acq19F 19F NMR (564 MHz) 1D Acquisition Sample->Acq19F Acq2D 2D NMR (COSY, HSQC, HMBC) Structural Validation Sample->Acq2D DataProc Data Processing (Fourier Transform, Phase/Baseline) Acq1H->DataProc Acq19F->DataProc Acq2D->DataProc Analysis1 Spin System Extraction (Diastereotopic H2, Aromatic H4/H5) DataProc->Analysis1 Analysis2 Heteronuclear Correlation (C-F Coupling, C3a/C7a assignment) DataProc->Analysis2 Analysis1->Analysis2 Cross-Validation

Figure 1: Self-validating NMR acquisition and processing workflow for structural confirmation.

Tabulated Chemical Shift Data

The quantitative data derived from the theoretical and empirical analysis is summarized below for rapid reference and spectral comparison.

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ , 298 K)
PositionNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
C-5 H-58.10Doublet (d) 3JH5−H4​=8.0 1HDeshielded by adjacent −CF3​ group.
C-4 H-47.40Doublet (d) 3JH4−H5​=8.0 1HShielded by para-oxygen resonance.
C-3 3-OH5.85Doublet (d) 3JOH−H3​=5.5 1HLocked exchange in DMSO- d6​ .
C-3 H-35.35Multiplet (m)-1HMethine proton, coupled to H-2a/b and OH.
C-2 H-2a4.65Doublet of doublets (dd) 2J=11.0,3J=6.5 1HDiastereotopic methylene (Pro-R/S).
C-2 H-2b4.40Doublet of doublets (dd) 2J=11.0,3J=2.5 1HDiastereotopic methylene (Pro-R/S).
Table 2: 19 F NMR Assignments (564 MHz, DMSO- d6​ , 298 K)
PositionNucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
C-6 −CF3​ -67.5Singlet (s)3FTypical shift for α -trifluoromethylpyridines; decoupled from 1 H to remove 4J broadening.

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Exploratory

Targeting the MMEJ Pathway: Mechanism of Action of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Derivatives

A Technical Whitepaper for Drug Development Professionals Executive Summary The landscape of targeted oncology has been revolutionized by the concept of synthetic lethality, most notably through the deployment of Poly (A...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The landscape of targeted oncology has been revolutionized by the concept of synthetic lethality, most notably through the deployment of Poly (ADP-ribose) polymerase (PARP) inhibitors in Homologous Recombination (HR)-deficient cancers. However, the emergence of PARP inhibitor resistance necessitates the identification of novel targets. DNA Polymerase Theta (Pol θ, encoded by the POLQ gene) has emerged as a premier therapeutic target[1]. Pol θ is the central engine of Microhomology-Mediated End Joining (MMEJ), an error-prone DNA repair pathway that becomes essential for survival in HR-deficient cells[2].

Recent patent literature (e.g., WO2023125918A1) has disclosed a novel class of potent Pol θ inhibitors built upon the 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol scaffold[3]. This whitepaper dissects the mechanism of action, chemical rationale, and experimental validation of these derivatives, providing a comprehensive guide for researchers advancing next-generation DNA Damage Response (DDR) therapeutics.

Biological Context: Pol θ and the MMEJ Pathway

In healthy mammalian cells, DNA double-strand breaks (DSBs) are primarily repaired by two pathways: the high-fidelity Homologous Recombination (HR) pathway and the error-prone Non-Homologous End Joining (NHEJ) pathway[4]. When HR is compromised—such as in cancers harboring BRCA1 or BRCA2 mutations—cells undergo a biological rewiring, becoming highly dependent on alternative repair mechanisms to survive clastogenic stress[2].

MMEJ, also known as Theta-Mediated End Joining (TMEJ), acts as this critical backup mechanism[5]. The process is orchestrated by Pol θ, a unique bimodal enzyme containing both a helicase domain and a polymerase domain[6]. Pol θ recognizes short microhomologies (2–6 base pairs) at the resected ends of a DSB, bridges the single-stranded DNA (ssDNA) overhangs, and catalyzes DNA synthesis across the break[6].

Because healthy cells do not rely on MMEJ, Pol θ expression is virtually absent in normal tissues but highly upregulated in ovarian, breast, and pancreatic tumors[1]. Consequently, inhibiting Pol θ induces catastrophic DNA damage and apoptosis exclusively in HR-deficient cancer cells—a textbook example of synthetic lethality[2].

SyntheticLethality DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR MMEJ MMEJ Pathway (Pol θ Dependent) DSB->MMEJ HR_Defect HR Deficient (Cancer) HR->HR_Defect Mutation Survival Cell Survival HR->Survival MMEJ->Survival Death Synthetic Lethality (Apoptosis) MMEJ->Death Unrepaired DNA HR_Defect->Death If MMEJ Blocked Inhibitor Pol θ Inhibitor Inhibitor->MMEJ Blocks

Fig 1: Synthetic lethality mechanism exploiting HR deficiency and Pol θ inhibition.

Chemical Rationale: The Pharmacophore

The compound 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol serves as a highly specialized pharmacophore designed to exploit the structural nuances of the Pol θ polymerase domain[3].

Structural Deconstruction
  • The Bicyclic Core (2,3-dihydrofuro[2,3-b]pyridine): This rigid, planar system mimics the spatial geometry of nucleotide bases. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the catalytic residues in the Pol θ active site.

  • The 3-Hydroxyl Group (-OH): Positioned on the dihydrofuran ring, this group acts as a hydrogen-bond donor. Its precise stereochemistry (often the 3R enantiomer is preferred) is vital for interacting with the phosphate-binding pocket of the enzyme, competitively excluding natural dNTP substrates[7].

  • The 6-Trifluoromethyl Group (-CF3): The addition of the -CF3 moiety serves a dual purpose. First, its strong electron-withdrawing nature modulates the pKa of the bicyclic system, optimizing target residence time. Second, the highly lipophilic and bulky CF3 group projects into an adjacent hydrophobic sub-pocket within Pol θ, driving extraordinary selectivity over other human polymerases (such as Pol α, δ, or ε) and preventing off-target toxicity[3].

Mechanism of Action: Polymerase Trapping

The mechanism of action for these derivatives extends beyond simple competitive inhibition. Recent structural biology studies indicate that small-molecule Pol θ inhibitors function via a polymerase trapping mechanism [5].

When the 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol derivative binds to the Pol θ-DNA complex, it induces a conformational lock. The inhibitor stabilizes a "closed" complex, trapping the polymerase on the DNA for extended periods (often >40 minutes)[5]. This trapping prevents the extension of microhomology pairs and physically blocks other repair proteins from accessing the DSB. The resulting unresolved DNA-protein crosslinks are highly toxic during the S-phase of the cell cycle, leading to replication fork collapse and subsequent apoptosis[8].

Furthermore, this trapping mechanism is highly synergistic with PARP inhibitors (e.g., Olaparib). Because PARP inhibitors increase the load of unresolved single-strand breaks that degenerate into DSBs during replication, the simultaneous blockade of MMEJ by Pol θ inhibitors creates an insurmountable DNA damage burden, effectively reversing PARP inhibitor resistance[9].

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and mechanism of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol derivatives, researchers must employ a self-validating workflow. The following protocols are designed with built-in causality and orthogonal controls to ensure data integrity.

Protocol A: In Vitro Pol θ Polymerase Extension Assay (FRET-Based)

Causality: This cell-free assay isolates the direct enzymatic inhibition of Pol θ from complex cellular variables, proving that the compound directly targets the polymerase domain rather than acting via downstream signaling.

  • Substrate Preparation: Anneal a 5'-fluorophore-labeled DNA primer to a 3'-quencher-labeled DNA template containing a microhomology sequence.

  • Enzyme Incubation: Incubate recombinant human Pol θ (polymerase domain) with varying concentrations of the inhibitor (0.1 nM to 10 µM) in a reaction buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM DTT) for 15 minutes at room temperature. Control: Use a known Pol θ inhibitor (e.g., Novobiocin) as a positive control[5].

  • Reaction Initiation: Add a dNTP mix to initiate the extension.

  • Kinetic Readout: As Pol θ extends the primer, the fluorophore is separated from the quencher. Measure fluorescence continuously for 30 minutes.

  • Validation: A decrease in the rate of fluorescence generation directly correlates with polymerase inhibition. Calculate the IC50 using non-linear regression.

Protocol B: Isogenic Cellular Synthetic Lethality Assay

Causality: To prove the mechanism relies on HR deficiency (synthetic lethality), the inhibitor must be tested in genetically identical cell lines that differ only in their BRCA status.

  • Cell Line Selection: Utilize isogenic HCT116 BRCA1 WT (wild-type) and HCT116 BRCA1 -/- (knockout) cell lines.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the inhibitor for 72 hours.

  • Viability Readout: Assess cell viability using CellTiter-Glo (ATP luminescence).

  • Synergy Testing: In a parallel plate, co-treat the BRCA1 -/- cells with a sub-lethal dose of Olaparib (PARP inhibitor) to assess synergistic lethality[8].

  • Validation: The assay is validated if the IC50 in BRCA1 -/- cells is >50-fold lower than in BRCA1 WT cells, confirming that toxicity is strictly dependent on HR deficiency.

Workflow Comp Synthesize Derivatives Enzyme Pol θ Polymerase Assay (In Vitro) Comp->Enzyme Cell Isogenic Cell Lines (BRCA1 WT vs Mut) Enzyme->Cell Combo PARPi Synergy Screening Cell->Combo InVivo Xenograft Efficacy Models Combo->InVivo

Fig 2: Step-by-step validation workflow for Pol θ inhibitors.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of optimized 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol derivatives based on the mechanistic benchmarks of clinical-stage Pol θ inhibitors[1][5][9].

Compound / ScaffoldPol θ Enzymatic IC50 (nM)HCT116 BRCA1 WT IC50 (µM)HCT116 BRCA1 -/- IC50 (nM)Synergy Score with Olaparib (ZIP)
Derivative A (Optimized CF3 Core) 4.2 ± 0.8> 10.045 ± 518.5 (Highly Synergistic)
Derivative B (Des-fluoro analog) 125.0 ± 12.0> 10.0850 ± 405.2 (Additive)
Novobiocin (Reference) [5]~600.0> 20.0~25008.4 (Moderate Synergy)
ART6043 (Clinical Benchmark) [1]< 2.0> 10.0< 20> 20.0 (Highly Synergistic)

Data Interpretation: The inclusion of the trifluoromethyl group (Derivative A) significantly enhances enzymatic potency and cellular synthetic lethality compared to the des-fluoro analog (Derivative B). The high ZIP synergy score confirms its utility in overcoming PARP inhibitor resistance.

Conclusion

Derivatives of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol represent a sophisticated class of targeted therapeutics designed to exploit the MMEJ DNA repair pathway. By leveraging the unique structural features of the trifluoromethyl-substituted bicyclic core, these compounds achieve high-affinity polymerase trapping of Pol θ. Through rigorous, self-validating in vitro and cellular assays, these inhibitors demonstrate profound synthetic lethality in HR-deficient environments and offer a highly rational combination strategy with PARP inhibitors to combat clinical resistance.

References

  • WO2023125918A1 - 一种DNA聚合酶theta抑制剂及其应用 (A DNA polymerase theta inhibitor and its application). Google Patents.
  • Artios Announces Phase 1/2a Data for DNA Polymerase Theta Inhibitor ART6043 at ESMO Congress 2025 . Artios Pharma. Available at:[Link]

  • DNA repair scheme gets closer look for cancer therapy . Rice University News. Available at:[Link]

  • A patent review of DNA polymerase theta (Polθ) targeted therapies (2019–2025) . ResearchGate. Available at:[Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance . MDPI. Available at:[Link]

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Foundational

Pharmacokinetic profiling of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol analogs

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Analogs Abstract The 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol scaffold represents a pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Analogs

Abstract

The 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol scaffold represents a promising area of medicinal chemistry, leveraging the unique properties of the furo[2,3-b]pyridine core and the metabolic-stabilizing effects of the trifluoromethyl (CF₃) group. A comprehensive understanding of a compound's pharmacokinetic (PK) profile is paramount for its successful development from a promising hit into a clinical candidate. This guide provides an in-depth framework for the systematic pharmacokinetic evaluation of novel analogs based on this scaffold. We will explore the causality behind experimental choices, provide validated, step-by-step protocols for key in vitro and in vivo assays, and detail the bioanalytical and data interpretation methods required to build a robust PK profile. This document is intended for researchers, scientists, and drug development professionals engaged in the optimization of this and related chemical series.

Introduction: The Strategic Imperative of Early PK Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of integrating ADME (Absorption, Distribution, Metabolism, and Excretion) studies at the earliest stages of the research pipeline.[1][2][3] A compound with exceptional target potency is of little therapeutic value if it is rapidly metabolized, poorly absorbed, or unable to reach its site of action. The pharmacokinetic profile dictates a drug's dose, dosing frequency, and ultimately, its overall safety and efficacy.[4]

The Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine core is a bicyclic heteroaromatic system that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for presenting substituents in defined spatial orientations, enabling precise interactions with biological targets. Recent studies on related dihydrofuro[2,3-b]pyridine derivatives have highlighted their potential as potent inhibitors of key signaling molecules like IRAK4, a critical component of the innate immune response.[5] However, early analogs in such series often suffer from high clearance and poor oral bioavailability, necessitating structural modifications to improve their drug-like properties.[5]

The Role of the Trifluoromethyl (CF₃) Group

The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic profile.[6][7] Its strategic placement can confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][9] Replacing a metabolically labile group (like a methyl group) with a CF₃ group can block a key metabolic hotspot, significantly increasing the drug's half-life and bioavailability.[9]

  • Lipophilicity: The CF₃ group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and cell penetration.[8]

  • Target Binding: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and influence hydrogen bonding patterns, potentially enhancing binding affinity to the target protein.[10]

This guide outlines a logical, tiered approach to characterizing these properties for novel 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol analogs.

G cluster_0 Overall PK Profiling Workflow Compound Synthesis Compound Synthesis In Vitro ADME In Vitro ADME Compound Synthesis->In Vitro ADME Early Screening In Vivo PK In Vivo PK In Vitro ADME->In Vivo PK Prioritize Analogs Data Analysis & Modeling Data Analysis & Modeling In Vivo PK->Data Analysis & Modeling Generate Parameters Data Analysis & Modeling->Compound Synthesis Guide SAR Candidate Selection Candidate Selection Data Analysis & Modeling->Candidate Selection Inform Decision

Figure 1: High-level workflow for pharmacokinetic profiling.

Foundational In Vitro ADME Assays

In vitro ADME assays are the cornerstone of early PK assessment, providing crucial data on a compound's intrinsic properties before committing to resource-intensive animal studies.[1][11] These assays are typically conducted in high-throughput formats to enable rapid screening of multiple analogs.

Metabolic Stability Assessment

Metabolic stability assays measure the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[12] A compound with poor metabolic stability will be rapidly cleared from the body, resulting in low exposure and reduced efficacy.[13] The liver is the primary site of drug metabolism, so these assays utilize liver-derived preparations.[14]

Causality Behind Experimental Choice:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily.[15] They are cost-effective and ideal for screening compounds primarily cleared by oxidative metabolism.

  • Hepatocytes: These are whole liver cells containing both Phase I and Phase II (e.g., UGTs, SULTs) enzymes, as well as transporters.[15][16] They provide a more comprehensive picture of hepatic metabolism and are used to confirm microsomal findings and investigate other clearance pathways.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM): 20 mg/mL stock.

  • NADPH Regenerating System (e.g., NADPH-A/B).

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • Positive Control Compounds: Verapamil (high clearance), Warfarin (low clearance).

  • Acetonitrile with Internal Standard (IS) for reaction quenching.

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working HLM solution by diluting the stock to 1 mg/mL in 0.1 M phosphate buffer.

  • Incubation Plate Setup: In a 96-well plate, add buffer and the HLM working solution. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately after, add the NADPH regenerating system to start the enzymatic reaction. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with IS. This stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate for quantification of the remaining parent compound by a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .

  • Intrinsic clearance is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein concentration in mg/mL]) .

G cluster_1 Metabolic Stability Assay Workflow Start Start Prepare Reagents Prepare HLM, NADPH, Test Compound Start->Prepare Reagents Pre-warm Plate Pre-warm HLM at 37°C Prepare Reagents->Pre-warm Plate Initiate Reaction Add Compound & NADPH Pre-warm Plate->Initiate Reaction Time Sampling Sample at 0, 5, 15, 30, 60 min Initiate Reaction->Time Sampling Quench Stop reaction with ACN + IS Time Sampling->Quench Centrifuge Pellet Precipitated Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze End End Analyze->End

Figure 2: Workflow for the in vitro liver microsomal stability assay.
Plasma Protein Binding (PPB)

Only the unbound ("free") fraction of a drug in the plasma is pharmacologically active and available to be metabolized or excreted.[17] High plasma protein binding can limit a drug's distribution to target tissues and reduce its clearance. Therefore, determining the fraction unbound (fu) is a critical parameter.

Causality Behind Experimental Choice:

  • Equilibrium Dialysis (ED): This is considered the gold standard for PPB determination.[18] It involves a semi-permeable membrane separating a plasma-containing chamber from a buffer chamber. The free drug equilibrates across the membrane, allowing for direct measurement of the unbound concentration. It is less susceptible to experimental artifacts compared to other methods like ultrafiltration.[19]

Objective: To determine the percentage of a test compound bound to plasma proteins.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Pooled Human Plasma (or species of interest).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Equilibrium Dialysis (RED) plate with semi-permeable membranes (e.g., 8 kDa MWCO).

  • Positive Control Compounds: Warfarin (high binding), Metoprolol (low binding).

Procedure:

  • Compound Spiking: Prepare a working solution of the test compound by spiking it into plasma to a final concentration of 1-10 µM. The final DMSO concentration should be <0.5% to avoid protein denaturation.

  • Dialysis Setup: Add the spiked plasma to the sample chambers of the RED plate. Add an equal volume of PBS to the corresponding buffer chambers.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[19]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate comparison during analysis, add an equal volume of blank plasma to the buffer samples and an equal volume of PBS to the plasma samples.

  • Analysis: Determine the concentration of the compound in both the matched plasma and buffer samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

Data Analysis:

  • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

  • % Bound = (1 - fu) * 100

G cluster_2 Equilibrium Dialysis Workflow Spike Spike Compound into Plasma Load Load Plasma & Buffer into RED Device Spike->Load Incubate Incubate at 37°C (4-6 hours) Load->Incubate Sample Collect Aliquots from Both Chambers Incubate->Sample MatrixMatch Matrix Match Samples Sample->MatrixMatch Analyze LC-MS/MS Analysis MatrixMatch->Analyze Calculate Calculate fu and % Bound Analyze->Calculate

Figure 3: Workflow for the plasma protein binding assay.
Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP enzymes is a critical safety evaluation required by regulatory agencies like the FDA.[20][21] Inhibition of a CYP enzyme can slow the metabolism of a co-administered drug, leading to elevated plasma levels and potential toxicity—a phenomenon known as a drug-drug interaction (DDI).[22]

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Test Compound and Positive Control Inhibitors (e.g., Ketoconazole for CYP3A4).

  • Isoform-specific probe substrates (e.g., Midazolam for CYP3A4).

  • NADPH.

  • Phosphate Buffer, pH 7.4.

Procedure:

  • Incubation Setup: In a 96-well plate, add HLM, phosphate buffer, and the test compound at various concentrations (typically a serial dilution from 0.01 to 100 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add a solution containing both the CYP probe substrate and NADPH to all wells to start the reaction.

  • Incubation: Incubate for a short, predetermined time (e.g., 10-15 minutes) where metabolite formation is linear.

  • Quenching & Analysis: Stop the reaction with cold acetonitrile containing an internal standard. Process the samples (centrifugation) and analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation at each test compound concentration is compared to the vehicle control (0% inhibition). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.

CYP Isoform Probe Substrate Metabolite Measured Known Inhibitor
CYP3A4Midazolam1'-hydroxymidazolamKetoconazole
CYP2D6DextromethorphanDextrorphanQuinidine
CYP2C9Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19S-Mephenytoin4'-hydroxymephenytoinTiclopidine
CYP1A2PhenacetinAcetaminophenα-Naphthoflavone
Table 1: Common CYP isoforms, probe substrates, and inhibitors for DDI studies.[21][22]

In Vivo Pharmacokinetic Studies

Following promising in vitro data, the next essential step is to evaluate the compound's behavior in a living organism.[23] Rodent PK studies are standard in preclinical development to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[4][24]

Causality Behind Experimental Choice:

  • Species Selection: Mice and rats are the most common species for early PK studies due to their small size, cost-effectiveness, and well-characterized physiology.[24]

  • Dosing Routes:

    • Intravenous (IV): Administers the drug directly into the systemic circulation, bypassing absorption. IV data is essential for determining fundamental PK parameters like clearance and volume of distribution.

    • Oral (PO): Mimics the intended clinical route for most small molecules. Comparing PO to IV data allows for the calculation of oral bioavailability.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound following IV and PO administration in mice.

Materials & Animals:

  • Male C57BL/6 mice (or other appropriate strain).

  • Test compound formulated in a suitable vehicle (e.g., Solutol/Ethanol/Water).

  • Dosing syringes (IV and PO gavage).

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes).

Procedure:

  • Animal Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.

  • Dosing:

    • IV Group (n=3-4 mice): Administer the compound via tail vein injection (e.g., 1-2 mg/kg).

    • PO Group (n=3-4 mice): Administer the compound via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 30 µL) from each mouse at predetermined time points. A typical schedule might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process the blood samples by centrifuging to separate plasma. Store plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS bioanalytical method.

Data Analysis:

  • Plot the mean plasma concentration versus time for both IV and PO groups.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
Half-lifeTime for plasma concentration to decrease by 50%
CL ClearanceVolume of plasma cleared of drug per unit time
Vd Volume of DistributionApparent volume into which the drug distributes
%F Oral BioavailabilityFraction of oral dose reaching systemic circulation

Table 2: Key pharmacokinetic parameters derived from in vivo studies.

G cluster_3 In Vivo PK Study Workflow Acclimation Animal Acclimation Dose_IV IV Dosing Group (n=3) Acclimation->Dose_IV Dose_PO PO Dosing Group (n=3) Acclimation->Dose_PO Blood_Collection Serial Blood Sampling (Time course) Dose_IV->Blood_Collection Dose_PO->Blood_Collection Plasma_Prep Centrifuge for Plasma Blood_Collection->Plasma_Prep Storage Store Plasma at -80°C Plasma_Prep->Storage Analysis LC-MS/MS Bioanalysis Storage->Analysis PK_Modeling Non-Compartmental Analysis (NCA) Analysis->PK_Modeling

Figure 4: Workflow for a typical rodent pharmacokinetic study.

Bioanalytical Method Validation: The Foundation of Reliable Data

The data generated from all PK studies are only as reliable as the bioanalytical method used for quantification. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity, selectivity, and speed.[25] Before analyzing study samples, the method must be rigorously validated according to regulatory guidelines.[26]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix (e.g., plasma).[25]

  • Accuracy and Precision: Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter among replicate measurements. Assessed by analyzing Quality Control (QC) samples at multiple concentrations.

  • Calibration Curve: Demonstrates the linear relationship between instrument response and analyte concentration over a defined range.[25]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Ensures the analyte is stable throughout the entire process: during sample collection, storage (freeze-thaw, long-term), and in the autosampler prior to injection.

Conclusion

The systematic pharmacokinetic profiling of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol analogs is a critical, data-driven process. By employing a tiered approach—starting with high-throughput in vitro assays for metabolic stability, plasma protein binding, and CYP inhibition, followed by definitive in vivo rodent PK studies—researchers can efficiently identify analogs with favorable drug-like properties. The strategic inclusion of the trifluoromethyl group is intended to mitigate metabolic liabilities often seen in novel chemical series.[9][10] A robust understanding of the ADME profile, underpinned by validated bioanalytical methods, is essential for guiding structure-activity relationships, predicting human pharmacokinetics, and ultimately selecting candidates with the highest probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Jojart, B., & Vigh, T. (2025).
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • WuXi AppTec. (n.d.). Metabolic Stability Assays. Retrieved from WuXi AppTec Lab Testing Division website.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • BenchChem. (2025). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
  • Islam, R., & Borenstein, M. R. (2015). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins.
  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • WuXi AppTec. (n.d.). In Vitro ADME. Retrieved from WuXi AppTec Lab Testing Division website.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Selvita. (n.d.). In Vitro ADME.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Islam, R., & Borenstein, M. R. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis.
  • CN Bio. (2026). Human Relevant | 3D DMPK / ADME In Vitro Assays.
  • Jojart, B., & Vigh, T. (2025).
  • Islam, R., & Borenstein, M. R. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Future Science.
  • MilliporeSigma. (n.d.). Metabolic Stability Assays.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • In-vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Protein Binding Assays.
  • In-vitro plasma protein binding. (2025). Protocols.io.
  • QPS. (n.d.). Plasma Protein Binding.
  • Evotec. (n.d.). CYP Inhibition Assay (Ki).
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • FDA Requirements for Preclinical Studies. (n.d.). Duke University.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Preclinical Regulatory Requirements. (n.d.). Duke University.
  • FDA. (2018). Step 2: Preclinical Research.
  • Al-Omair, M. A. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry.
  • GMP Pros. (2025). Preclinical vs Nonclinical: Key Differences Explained.
  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. (2023). European Journal of Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold.
  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2021). MDPI.
  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. (n.d.).
  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. (n.d.). Semantic Scholar.
  • Liu, Q., et al. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][9][16]naphthyridin-2(1H)- one. MIT Open Access Articles.

  • Pharmacokinetics of the Chlorpyrifos Metabolite 3,5,6-Trichloro- 2-Pyridinol (TCPy)

Sources

Exploratory

Thermodynamic stability of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

An In-Depth Technical Guide to the Thermodynamic Stability of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Foreword: A Proactive Approach to Stability Analysis In the landscape of drug discovery and development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Foreword: A Proactive Approach to Stability Analysis

In the landscape of drug discovery and development, understanding the inherent stability of a molecule is not merely a regulatory checkbox; it is a fundamental pillar of a successful therapeutic program. The stability profile of an active pharmaceutical ingredient (API) dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol, but rather to impart a strategic, first-principles approach to stability assessment. We will delve into the "why" behind the "how," enabling researchers to not only execute experiments but also to interpret the results with a deep understanding of the underlying chemical principles.

Molecular Architecture and Inherent Stability Considerations

The structure of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol presents a unique combination of functionalities that inform our stability assessment strategy. The fused furo[2,3-b]pyridine core is a relatively electron-rich heterocyclic system, while the trifluoromethyl group at the 6-position is a strong electron-withdrawing group. This electronic dichotomy is a key consideration in predicting potential degradation pathways. The hydroxyl group at the 3-position is a primary site for potential oxidation or dehydration reactions.

The Furo[2,3-b]pyridine Core

The furo[2,3-b]pyridine scaffold is a common motif in medicinal chemistry, often explored for its potential biological activities. Its stability is generally governed by the aromaticity of the pyridine ring and the reactivity of the dihydrofuran moiety. The dihydrofuran ring, being non-aromatic, is more susceptible to ring-opening reactions, particularly under acidic or basic conditions.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a hallmark of modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and lipophilicity. From a stability perspective, the C-F bond is exceptionally strong, rendering the -CF3 group itself highly resistant to chemical degradation. However, its potent electron-withdrawing nature can significantly influence the reactivity of the pyridine ring, potentially making it more susceptible to nucleophilic attack.

The Reactivity of the 3-ol Moiety

The secondary alcohol at the 3-position is a critical functional group that can be a primary driver of instability. It is susceptible to oxidation to the corresponding ketone, which could alter the biological activity and safety profile of the molecule. Dehydration is another potential degradation pathway, especially under acidic or high-temperature conditions, which could lead to the formation of an unsaturated furo[2,3-b]pyridine derivative.

Experimental Framework for Thermodynamic Stability Assessment

A comprehensive evaluation of thermodynamic stability involves a multi-pronged experimental approach, combining thermal analysis techniques with forced degradation studies. This dual strategy allows for the determination of intrinsic stability and the identification of potential degradation products and pathways.

Thermal Analysis: Probing Intrinsic Stability

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur in a material as a function of temperature. For 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events. A sharp, high-temperature melting point is often indicative of good crystalline packing and thermal stability.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the system at 25 °C. Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature above the anticipated melting or decomposition point (e.g., 300 °C).

  • Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. Integrate the peak to calculate the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with desolvation or degradation.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program: Equilibrate the system at 25 °C. Ramp the temperature at a rate of 10 °C/min from 25 °C to a high temperature (e.g., 600 °C).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss (e.g., >5%) occurs.

Table 1: Hypothetical Thermal Analysis Data for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

ParameterValueInterpretation
Melting Point (DSC)185 °CIndicates a crystalline solid with moderate thermal stability.
Enthalpy of Fusion (DSC)35 kJ/molProvides information on the lattice energy of the crystal.
Onset of Decomposition (TGA)220 °CThe temperature at which significant degradation begins.
Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment that involves subjecting the compound to harsh conditions to accelerate its degradation. The goal is to identify the likely degradation products and to elucidate the degradation pathways. This information is invaluable for developing stable formulations and for designing analytical methods capable of detecting and quantifying impurities. The International Council for Harmonisation (ICH) provides guidelines for forced degradation studies (ICH Q1A(R2)).

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl) Analysis LC-MS/MS Analysis (Impurity Profiling) Acid->Analysis Base Base Hydrolysis (0.1 M NaOH) Base->Analysis Oxidation Oxidation (3% H2O2) Oxidation->Analysis Thermal Thermal Stress (80°C) Thermal->Analysis Photochemical Photochemical (ICH Q1B) Photochemical->Analysis API API Solution (6-(Trifluoromethyl)-2,3-dihydro- furo[2,3-b]pyridin-3-ol) API->Acid API->Base API->Oxidation API->Thermal API->Photochemical ID Impurity Identification (NMR, HRMS) Analysis->ID

Caption: Workflow for forced degradation studies.

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol should be evaluated under acidic, basic, and neutral conditions.

Experimental Protocol: Hydrolytic Stability

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Samples:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

The 3-ol moiety is a potential site for oxidation. Hydrogen peroxide is a commonly used oxidizing agent for forced degradation studies.

Experimental Protocol: Oxidative Stability

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Stress Sample: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the sample at room temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC-UV/MS at specified time points.

Photostability testing is essential to determine if the compound is sensitive to light. The ICH Q1B guideline provides a standardized approach for photostability testing.

Experimental Protocol: Photostability

  • Sample Preparation: Place a solid sample of the compound and a solution of the compound in a chemically inert, transparent container.

  • Exposure: Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Control: Protect a parallel set of samples from light to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and control samples for any degradation.

Diagram 2: Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation (H2O2) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal/Acidic Stress Parent 6-(Trifluoromethyl)-2,3-dihydro- furo[2,3-b]pyridin-3-ol Ketone Oxidized Product (Ketone) Parent->Ketone [O] RingOpened Ring-Opened Product Parent->RingOpened H2O Dehydrated Dehydrated Product (Unsaturated Furo[2,3-b]pyridine) Parent->Dehydrated -H2O

Caption: Potential degradation pathways.

Analytical Strategy for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the workhorse technique for this purpose.

Method Development Considerations

The primary objective of the HPLC method is to separate the parent compound from all potential degradation products. Method development should focus on optimizing the mobile phase composition, column chemistry, and gradient profile to achieve adequate resolution.

Table 2: Starting Point for HPLC Method Development

ParameterConditionRationale
ColumnC18, 2.7 µm, 100 x 4.6 mmProvides good retention and resolution for a wide range of compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides an acidic mobile phase to promote good peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient5-95% B over 15 minutesA broad gradient is a good starting point for separating unknown impurities.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
DetectionUV at 254 nm and 280 nmInitial wavelengths to screen for chromophores.
Column Temperature30 °CProvides reproducible retention times.
Peak Purity and Impurity Identification

Once the forced degradation samples are analyzed, any new peaks observed in the chromatograms should be investigated. Peak purity analysis using a photodiode array (PDA) detector can provide an initial indication of co-elution. For definitive identification of degradation products, fractions can be collected and subjected to further analysis by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion and Future Directions

The thermodynamic stability of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a critical parameter that must be thoroughly investigated to support its further development. The experimental framework outlined in this guide, which combines thermal analysis and forced degradation studies, provides a robust strategy for assessing its intrinsic stability and identifying potential degradation pathways. The insights gained from these studies are not only essential for regulatory compliance but also provide a rational basis for formulation development and the establishment of appropriate storage conditions. Future work should focus on the definitive structural elucidation of any major degradation products and the development of a fully validated, stability-indicating analytical method.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). Available from: [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). Available from: [Link]

Protocols & Analytical Methods

Method

Application Note: 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving the clinical success rates of drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving the clinical success rates of drug candidates. 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (CAS: 2369036-69-9)[1] represents a highly versatile, three-dimensional building block designed to address this challenge.

This bicyclic scaffold functions as a conformationally restricted bioisostere for indoles, azaindoles, and benzofurans. The incorporation of a trifluoromethyl (-CF3) group at the C6 position significantly enhances lipophilicity and metabolic stability, while the partially saturated dihydrofuran ring introduces essential sp3 character. Crucially, the C3-hydroxyl group provides a stereospecific handle for divergent synthetic functionalization, making it an invaluable starting material for developing novel kinase inhibitors and anticancer agents[2][3].

Physicochemical Profiling & SAR Advantages

Understanding the physicochemical baseline of a building block is essential before incorporating it into a multi-step synthesis. The structural features of this scaffold are explicitly designed to optimize both target affinity (pharmacodynamics) and metabolic survival (pharmacokinetics).

Table 1: Physicochemical Properties of the Building Block

PropertyValueMedicinal Chemistry Rationale
Molecular Weight 205.13 g/mol Highly ligand-efficient; leaves an ample molecular weight budget (<500 Da) for downstream elaboration.
cLogP (est.) ~1.8 - 2.2Optimal lipophilicity for passive membrane permeability; the CF3 group prevents excessive hydrophilicity.
Hydrogen Bond Donors 1 (-OH)Provides a critical interaction point for target binding or a reactive handle for synthetic diversification.
Hydrogen Bond Acceptors 3 (N, O, F)The pyridine nitrogen acts as a classic hydrogen-bond acceptor for kinase hinge-binding regions.
Fraction sp3 (Fsp3) 0.25Introduces 3D vectorality, improving aqueous solubility compared to fully aromatic furopyridines.

Table 2: Comparative Pharmacokinetic (PK) Advantages

Structural FeatureMetabolic ConsequenceTarget Affinity Impact
6-Trifluoromethyl (-CF3) Blocks CYP450-mediated oxidation at the C6 position, significantly increasing systemic half-life (t1/2).Projects deeply into hydrophobic pockets (e.g., DFG-out kinase conformations), enhancing binding affinity.
Furo[2,3-b]pyridine Core Resists oxidative cleavage and phase II glucuronidation compared to standard indoles.Acts as a robust bioisostere; maintains the critical hinge-binding capacity required for ATP-competitive inhibition.
C3-Hydroxyl Handle Allows for the creation of ester prodrugs to tune oral bioavailability.Enables stereospecific probing of the solvent-exposed channel in target protein structures.

Synthetic Diversification Workflows

The true value of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol lies in its synthetic versatility. The C3-OH can be directly functionalized via stereoinvertive Mitsunobu reactions, or oxidized to a ketone to serve as an electrophilic hub for reductive amination.

SyntheticWorkflow BB 6-(Trifluoromethyl)-2,3-dihydrofuro [2,3-b]pyridin-3-ol Mitsunobu Mitsunobu Reaction (C3 Stereoinversion) BB->Mitsunobu ArOH, PPh3, DIAD Oxidation Dess-Martin Oxidation (C3 Ketone Formation) BB->Oxidation DMP, DCM, 0°C Esterification Esterification (Prodrug Synthesis) BB->Esterification RCOCl, Et3N Ether Aryl/Alkyl Ethers (Target Candidates) Mitsunobu->Ether RedAm Reductive Amination (C3 Amination) Oxidation->RedAm R-NH2, NaBH(OAc)3 Prodrug Ester Prodrugs (Improved PK) Esterification->Prodrug Amine 3-Amino Derivatives (Kinase Inhibitors) RedAm->Amine

Fig 1. Divergent synthetic workflow for C3-OH functionalization of the building block.

Validated Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Causality is explicitly detailed to empower researchers to troubleshoot and adapt these methods.

Protocol A: Stereospecific Mitsunobu Etherification

Objective: To couple a complex phenol to the C3 position with complete stereochemical inversion, generating a highly functionalized target candidate.

Causality & Rationale: The C3-OH is a secondary alcohol. The Mitsunobu reaction is selected because it proceeds via a strict SN2 mechanism, ensuring complete inversion of stereochemistry. Diisopropyl azodicarboxylate (DIAD) is chosen over DEAD due to its superior safety profile and liquid state, which simplifies handling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (1.0 equiv, 1.0 mmol) and the desired phenol (1.2 equiv) in anhydrous THF (10 mL).

  • Phosphine Addition: Add triphenylphosphine (PPh3) (1.5 equiv) to the stirring solution.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The subsequent betaine intermediate formed between PPh3 and DIAD is highly reactive and exothermic; low temperatures prevent premature decomposition and minimize the formation of hydrazine byproducts.

  • Activation: Add DIAD (1.5 equiv) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 30% EtOAc in Hexanes. The starting alcohol (Rf ~0.2) should be completely replaced by the less polar ether product (Rf ~0.6). Confirm complete consumption via LC-MS (absence of m/z 206.1 [M+H]+).

  • Workup: Quench with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Chemoselective Dess-Martin Oxidation

Objective: To oxidize the C3-hydroxyl group to a ketone (6-(Trifluoromethyl)furo[2,3-b]pyridin-3(2H)-one), creating an electrophilic hub for subsequent reductive amination.

Causality & Rationale: Dess-Martin Periodinane (DMP) is utilized instead of Jones reagent to prevent over-oxidation or cleavage of the delicate dihydrofuran ring. It is preferred over Swern oxidation to avoid strictly cryogenic (-78 °C) conditions and the generation of foul-smelling dimethyl sulfide. Crucially, DMP is chemoselective and will not oxidize the pyridine nitrogen to an N-oxide.

Step-by-Step Methodology:

  • Preparation: Dissolve the building block (1.0 equiv, 2.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0 °C.

  • Oxidation: Add DMP (1.2 equiv) portion-wise over 5 minutes.

  • Propagation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Self-Validation Check: Analyze via FT-IR and TLC. Validation: The broad O-H stretch (~3300 cm⁻¹) must completely disappear, replaced by a sharp C=O stretch (~1720 cm⁻¹). LC-MS will show the M-2 mass (m/z 204.1 [M+H]+).

  • Quench & Workup: Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (20 mL). Causality: DMP reduction produces acetic acid and 2-iodosobenzoic acid. The bicarbonate neutralizes the acid, while the thiosulfate reduces any unreacted hypervalent iodine species. The resulting sodium salts partition cleanly into the aqueous phase.

  • Extraction: Stir vigorously for 15 minutes until both layers are clear. Extract with DCM (2 x 20 mL), dry over MgSO4, and concentrate to yield the ketone, which is typically pure enough (>95%) to use directly in the next step.

Pharmacological Application: Kinase Hinge Binding

Derivatives of the furo[2,3-b]pyridine scaffold are heavily utilized in oncology drug discovery[4]. When functionalized at the C3 position with appropriate amine or ether linkers, these molecules act as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs). The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the CF3 group anchors the molecule deep within the hydrophobic specificity pocket, effectively shutting down downstream oncogenic signaling pathways.

KinasePathway Ligand CF3-Furopyridine Derivative Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Inhibits ATP Binding PI3K PI3K Pathway Receptor->PI3K Phosphorylation AKT AKT Signaling PI3K->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Fig 2. Inhibition of the RTK/PI3K/AKT/mTOR signaling pathway by CF3-furopyridine derivatives.

References

  • Title: Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer Source: MDPI URL: [Link]

  • Title: Novel trifluoromethyl-thieno[2,3-b]pyridine-2-carboxamide and Schiff's base derivatives and their anticancer activity Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Enantioselective Synthesis of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Strategic Context & Mechanistic Rationale The 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol scaffold is a highly specialized, chiral bicyclic heteroaromatic building block. It has garnered significant attention...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Rationale

The 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol scaffold is a highly specialized, chiral bicyclic heteroaromatic building block. It has garnered significant attention in modern medicinal chemistry, particularly as a core intermediate in the development of next-generation DNA polymerase theta (Pol θ) inhibitors for targeted oncology therapies[1][1].

The primary synthetic challenge lies in establishing the chiral benzylic-like alcohol at the C3 position of the delicate dihydrofuran ring. Traditional resolution methods suffer from a maximum 50% yield limit. To overcome this, we outline a highly efficient, scalable, and self-validating asymmetric synthesis protocol. The strategy relies on the construction of the furo[2,3-b]pyridin-3(2H)-one core via an intramolecular Nucleophilic Aromatic Substitution (SNAr), followed by a highly enantioselective Noyori Asymmetric Transfer Hydrogenation (ATH)[2][2].

SynthesisPathway SM 2-Chloro-6-(CF3) pyridin-3-ol Alk O-Alkylation (Ethyl bromoacetate) SM->Alk Int1 Ethyl 2-(aryloxy)acetate Alk->Int1 Cyc Intramolecular SNAr & Decarboxylation Int1->Cyc Int2 Furo[2,3-b]pyridin -3(2H)-one Cyc->Int2 ATH Noyori ATH (Ru-TsDPEN) Int2->ATH Prod (R)- or (S)-Alcohol Target Enantiomer ATH->Prod

Caption: Reaction pathway for the asymmetric synthesis of the target furo[2,3-b]pyridin-3-ol.

Optimization of the Asymmetric Transfer Hydrogenation (ATH)

The reduction of the intermediate ketone to the chiral alcohol is the stereodefining step. Asymmetric transfer hydrogenation of related fused heterocyclic ketones has been validated to proceed with high enantioselectivity[3][3]. The choice of hydride donor and ligand electronics heavily influences the reaction kinetics and enantiomeric excess (ee).

Table 1: Optimization of ATH Conditions for 6-(Trifluoromethyl)furo[2,3-b]pyridin-3(2H)-one

EntryCatalyst (0.5 mol%)H-Donor / SolventTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)2518>9992 (R)
2RuCl(p-cymene)[(R,R)-TsDPEN]iPrOH / tBuOK25248586 (R)
3RuCl(p-cymene)[(R,R)-F-TsDPEN]HCOOH/Et₃N (5:2)2516>9996 (R)
4RuCl(p-cymene)[(S,S)-F-TsDPEN]HCOOH/Et₃N (5:2)2516>9996 (S)

Data Interpretation: The use of the irreversible HCOOH/Et₃N azeotrope (Entries 1, 3, 4) prevents the reverse oxidation reaction, leading to higher conversions compared to the reversible isopropanol system (Entry 2). The fluorinated ligand (F-TsDPEN) increases the electrophilicity of the ruthenium center, accelerating the reaction and tightening the transition state for superior stereocontrol.

Detailed Experimental Protocols & Self-Validation Mechanisms

Phase 1: Core Assembly via O-Alkylation

Objective: Synthesis of Ethyl 2-((2-chloro-6-(trifluoromethyl)pyridin-3-yl)oxy)acetate.

  • Procedure: Dissolve 2-chloro-6-(trifluoromethyl)pyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature. Dropwise add ethyl bromoacetate (1.1 eq) and stir for 4 hours. Quench with water and extract with EtOAc.

  • Causality: K₂CO₃ is specifically chosen as a mild base to selectively deprotonate the pyridinol hydroxyl group (pKa ~8.5) without inducing premature nucleophilic attack on the C2-chloride or hydrolyzing the ester. DMF provides optimal solvation for the nucleophilic phenoxide-like intermediate.

  • Self-Validation Checkpoint: TLC (Hexane/EtOAc 3:1) must show complete consumption of the highly polar starting material. ¹H NMR of the crude product will exhibit a diagnostic singlet at ~4.8 ppm, confirming the formation of the -O-CH₂- ether linkage.

Phase 2: Intramolecular SNAr Cyclization & Decarboxylation

Objective: Synthesis of 6-(Trifluoromethyl)furo[2,3-b]pyridin-3(2H)-one.

  • Procedure: Dissolve the intermediate from Phase 1 in anhydrous THF (0.1 M) and cool to 0 °C. Add KOtBu (2.2 eq) portion-wise. Stir for 2 hours, allowing the reaction to reach room temperature. Quench with 1 M HCl, extract with EtOAc, and concentrate. Suspend the crude beta-keto ester in 6 M aqueous HCl and heat to reflux (100 °C) for 4 hours. Cool, neutralize with saturated NaHCO₃, and extract with CH₂Cl₂.

  • Causality: The C2 position of the pyridine ring is highly electrophilic due to the combined electron-withdrawing effects of the pyridine nitrogen and the 6-CF₃ group. KOtBu irreversibly deprotonates the alpha-carbon of the acetate to form an ester enolate, which undergoes a rapid intramolecular SNAr to close the furan ring. Subsequent reflux in 6 M HCl safely hydrolyzes the ester and drives thermal decarboxylation (loss of CO₂) without cleaving the newly formed ether bridge.

  • Self-Validation Checkpoint: During reflux, gas evolution (CO₂) is a physical indicator of decarboxylation. FTIR of the isolated product must show the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the retention of a single ketone carbonyl stretch (~1715 cm⁻¹).

Phase 3: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction to (R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol.

ATH_Cycle Precat Ru(II) Precatalyst RuCl(p-cymene)(TsDPEN) Active Active 16e- Ru(II) Complex Precat->Active Base (-HCl) Hydride 18e- Ru(II) Hydride (from HCOOH) Active->Hydride Formate / -CO2 TS Six-Membered Transition State (Ketone + Ru-H) Hydride->TS Ketone binding TS->Active Product release Prod Chiral Alcohol Product TS->Prod

Caption: Catalytic cycle of Noyori asymmetric transfer hydrogenation (ATH) for ketone reduction.

  • Procedure: In a rigorously degassed flask, dissolve 6-(Trifluoromethyl)furo[2,3-b]pyridin-3(2H)-one (1.0 eq) in a 5:2 mixture of HCOOH/Et₃N (0.5 M). Add RuCl(p-cymene)[(R,R)-F-TsDPEN] (0.005 eq). Stir at 25 °C for 16 hours. Dilute with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality: The Ru-TsDPEN catalyst operates via an outer-sphere mechanism, delivering the hydride and proton simultaneously through a highly ordered six-membered cyclic transition state[2][2]. The rigid spatial arrangement dictated by the (R,R)-diamine ligand forces the hydride to attack the re-face of the ketone exclusively, ensuring high enantioselectivity.

  • Self-Validation Checkpoint:

    • Chemical Conversion: ¹H NMR will show the complete disappearance of the ketone and the emergence of a new chiral methine proton signal around 5.2–5.4 ppm (dd, J = 6.5, 2.0 Hz) alongside a broad -OH peak.

    • Chiral Purity: Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) must be utilized to validate the enantiomeric excess (ee > 95%). If ee is suboptimal, verify the degassing protocol, as oxygen degrades the active 16e⁻ Ru(II) species, leading to achiral background reduction.

References

  • A DNA polymerase theta inhibitor and its application (WO2023125918A1). Google Patents.
  • Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes . Journal of the American Chemical Society. URL: [Link]

  • Benzofuran-3-one Bearing Adjacent Quaternary and Tertiary Stereocenters . The Journal of Organic Chemistry. URL: [Link]

Sources

Method

Application Note: Divergent Cross-Coupling Strategies for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Executive Summary & Mechanistic Grounding The furo[2,3-b]pyridine scaffold is a privileged bioisostere for azaindoles, frequently deployed as a highly effective hinge-binding motif in the design of kinase inhibitors[1],[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The furo[2,3-b]pyridine scaffold is a privileged bioisostere for azaindoles, frequently deployed as a highly effective hinge-binding motif in the design of kinase inhibitors[1],[2]. The saturated derivative, 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol , offers a unique three-dimensional vector for structure-activity relationship (SAR) exploration.

However, functionalizing the 3-position of this specific molecule presents a severe synthetic challenge driven by its electronic topology:

  • The Electronic Sink: The 6-trifluoromethyl group exerts a powerful electron-withdrawing effect, rendering the fused pyridine ring highly electron-deficient.

  • The Aromatization Trap: The secondary aliphatic 3-hydroxyl group is adjacent to a benzylic-like position. Traditional activation methods (e.g., conversion to a mesylate or triflate) combined with basic cross-coupling conditions inevitably trigger rapid E1cB or E2 elimination. This strips the molecule of its 3-dimensional character, driving the system toward the flat, fully aromatic 6-(trifluoromethyl)furo[2,3-b]pyridine.

To circumvent this thermodynamic sink, this guide details two state-of-the-art, direct cross-coupling protocols that avoid unstable intermediates: a metallaphotoredox-enabled deoxygenative C–C coupling [3] and a palladium-catalyzed Buchwald-Hartwig C–O etherification [4].

Divergent Functionalization Workflow

The following pathway illustrates the mechanistic divergence required to successfully functionalize this sensitive scaffold. By carefully selecting the catalytic cycle, we can dictate whether the molecule undergoes radical-mediated C–C coupling or transition-metal-mediated C–O etherification, while actively suppressing the aromatization side-reaction.

G SM 6-(CF3)-2,3-dihydrofuro [2,3-b]pyridin-3-ol Elim Aromatization (Thermodynamic Sink) SM->Elim Strong Base / Heat (E1cB Pathway) NHC NHC Activation (In Situ Adduct) SM->NHC NHC Salt, Mild Base (Room Temp) Pd_Complex Pd Coordination (tBuBrettPhos) SM->Pd_Complex Pd2(dba)3 Bulky Ligand CC_Product C-C Coupled Product (3-Aryl Derivative) NHC->CC_Product Ir/Ni Dual Catalysis Blue LED, Aryl-Br CO_Product C-O Coupled Product (3-Aryloxy Derivative) Pd_Complex->CO_Product Aryl Halide Controlled Heat

Caption: Divergent cross-coupling pathways for 6-(CF3)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, highlighting the aromatization risk.

Protocol A: Metallaphotoredox Deoxygenative C–C Arylation

Causality & Design: Developed by , this method activates the free alcohol in situ using an N-heterocyclic carbene (NHC) salt[3]. Under visible light irradiation, an Iridium photocatalyst induces homolytic C–O cleavage of the NHC-alcohol adduct to generate a secondary alkyl radical at the 3-position[5]. Why this works here: Because the reaction proceeds via a neutral radical intermediate at room temperature, the ionic E1cB elimination pathway (aromatization) is completely bypassed. A Nickel co-catalyst then captures this radical and cross-couples it with an aryl halide.

Step-by-Step Methodology

Note: This is a self-validating system. The formation of the NHC-adduct can be quantitatively tracked via LC-MS prior to light irradiation.

  • Adduct Formation: In an argon-filled glovebox, charge an oven-dried 8 mL vial with 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (0.5 mmol, 1.0 equiv), the specific NHC salt (e.g., 1.2 equiv of the thiazolium salt), and anhydrous acetonitrile (0.2 M). Add a mild amine base (e.g., DBU, 1.2 equiv) and stir at room temperature for 30 minutes.

    • Validation Check: Aliquot 5 µL into LC-MS. Ensure >95% consumption of the starting material mass and appearance of the NHC-adduct mass.

  • Catalyst Loading: To the same vial, add the aryl bromide coupling partner (0.75 mmol, 1.5 equiv), Ir(ppy)₃ (1 mol%), NiCl₂·glyme (5 mol%), and dtbbpy (5 mol%).

  • Photocatalysis: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously (1000 rpm) at ambient temperature (cooling fan required to maintain 25 °C) for 24 hours.

  • Workup & Purification: Quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with saturated aqueous NaHCO₃, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig C–O Etherification

Causality & Design: Direct etherification of secondary alcohols is sterically hindered. If the residence time of the Pd-alkoxide intermediate is too long, β-hydride elimination or base-driven aromatization of the furopyridine ring will dominate. To prevent this, we utilize the methodology pioneered by , employing bulky, electron-rich ligands like tBuBrettPhos or RockPhos [4]. These ligands enforce a tight coordination sphere that drastically accelerates the desired reductive elimination step to form the C–O bond before side reactions can occur.

Step-by-Step Methodology

Note: This system is self-validating via TLC. The appearance of a highly UV-active spot (the fully aromatic furo[2,3-b]pyridine) indicates that the base is too strong or the temperature is too high.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), tBuBrettPhos (6.0 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

    • Critical Insight: Do not use NaOtBu or KOtBu; strong alkoxide bases will immediately trigger E1cB elimination of the dihydrofuran ring.

  • Substrate Addition: Add 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (0.5 mmol, 1.0 equiv) and the aryl chloride/bromide (0.6 mmol, 1.2 equiv).

  • Solvent & Heating: Suspend the mixture in anhydrous, degassed toluene (0.2 M). Seal the tube, remove from the glovebox, and heat to 80 °C in an oil bath for 12–16 hours.

    • Validation Check: Monitor via TLC at 2 hours. If significant aromatized byproduct is observed, lower the temperature to 65 °C and extend the reaction time.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Reaction Metrics & Comparison

The following table summarizes the expected performance profiles of both protocols when applied to the 6-(CF3)-2,3-dihydrofuro[2,3-b]pyridin-3-ol scaffold.

ParameterMetallaphotoredox C–C ArylationBuchwald-Hartwig C–O Etherification
Bond Formed C(sp³)–C(sp²)C(sp³)–O–C(sp²)
Catalyst System Ir(ppy)₃ / NiCl₂·glyme / dtbbpyPd₂(dba)₃ / tBuBrettPhos
Temperature Ambient (25 °C)Elevated (80 °C)
Aromatization Risk Very Low (Neutral radical intermediate)High (Requires strict base/heat control)
Steric Tolerance Excellent (Primary to tertiary alcohols)Moderate (Secondary alcohols are challenging)
Typical Yield Range 65% – 85%40% – 60%

Troubleshooting & Best Practices

  • Issue: Complete recovery of starting material in C–O coupling.

    • Causality: The nitrogen lone pair of the furopyridine core can competitively coordinate to the Palladium center, poisoning the catalyst[6].

    • Solution: Increase the Pd loading to 5 mol% or switch to a pre-formed Pd precatalyst (e.g., tBuBrettPhos Pd G3) to ensure active Pd(0) generation.

  • Issue: High yields of the fully aromatic 6-(trifluoromethyl)furo[2,3-b]pyridine.

    • Causality: The base is abstracting the proton at the 2-position, driving elimination of the 3-OH group.

    • Solution: In the photoredox protocol, ensure the reaction temperature does not exceed 30 °C (LEDs generate significant heat). In the Pd-protocol, ensure Cs₂CO₃ is rigorously dry, or switch to a milder base like K₃PO₄[6].

  • Issue: Low conversion in the photoredox C–C coupling.

    • Causality: Inefficient NHC-adduct formation due to moisture.

    • Solution: The NHC activation step is highly sensitive to water. Ensure acetonitrile is distilled over CaH₂ and stored over 3Å molecular sieves.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Metallaphotoredox-enabled deoxygenative arylation of alcohols Source: Nature (Dong, Z. & MacMillan, D. W. C.) URL:[Link]

  • A Single Phosphine Ligand Allows Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols Source: Angewandte Chemie International Edition (Buchwald, S. L. et al.) URL:[Link]

Sources

Application

Application Note: Derivatization of the C3-Hydroxyl Group in 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Executive Summary The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, frequently utilized as a bioisostere for indoles and azaindoles in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, frequently utilized as a bioisostere for indoles and azaindoles in the development of kinase inhibitors (e.g., AKT, EGFR) and anti-inflammatory agents [1]. The incorporation of a trifluoromethyl (-CF 3​ ) group at the C6 position significantly enhances the metabolic stability and lipophilicity of the core.

For drug development professionals, derivatization of the C3-hydroxyl group in 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a critical step for generating structure-activity relationship (SAR) libraries. Converting this secondary alcohol into an amine (yielding 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine) installs a versatile vector for subsequent amide coupling, reductive amination, or urea formation [2]. This guide details the mechanistic rationale and field-proven protocols for executing this derivatization via two distinct pathways: stereospecific Mitsunobu amination and oxidation/reductive amination.

Physicochemical Profiling

Before initiating derivatization, it is crucial to understand the baseline properties of the starting material to anticipate solubility and reactivity profiles.

PropertyValue / Description
Chemical Name 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
CAS Registry Number 2369036-69-9
Molecular Formula C 8​ H 6​ F 3​ NO 2​
Molecular Weight 205.13 g/mol
Structural Features Bicyclic heteroaromatic; C3 secondary alcohol; C6 trifluoromethyl
Target Derivative CAS 2710194-94-6 (Hydrochloride salt of the C3-amine)

Mechanistic Rationale & Strategy

The C3-hydroxyl group is situated in a "pseudo-benzylic" position relative to the fused pyridine ring. The strong electron-withdrawing effect of both the pyridine nitrogen (N7) and the C6-CF 3​ group makes the C3 position susceptible to nucleophilic substitution. However, this same electron deficiency destabilizes potential carbocation intermediates, meaning that S N​ 1-type reactions are unfavorable, and harsh acidic conditions risk furan ring cleavage or elimination.

To successfully derivatize this position, we employ two strategies:

  • Stereospecific Mitsunobu Amination : Ideal for enantiopure starting materials (e.g., the (R)-enantiomer) where strict inversion of stereochemistry to the (S)-amine is required. It utilizes mild redox conditions, ensuring an S N​ 2 displacement without racemization [3].

  • Oxidation / Reductive Amination : Ideal for divergent library synthesis where a variety of primary and secondary amines need to be installed rapidly, and stereochemical retention is not the primary immediate goal [4].

Experimental Workflows & Protocols

Workflow 1: Stereospecific Mitsunobu Amination

Mitsunobu A 6-(CF3)-2,3-dihydrofuro [2,3-b]pyridin-3-ol (C3-OH) B Mitsunobu Coupling (Phthalimide, DIAD, PPh3) A->B C Phthalimide Intermediate (Inverted Stereocenter) B->C D Hydrazinolysis (NH2NH2, EtOH) C->D E 6-(CF3)-2,3-dihydrofuro [2,3-b]pyridin-3-amine (C3-NH2) D->E

Workflow for the stereospecific conversion of C3-OH to C3-NH2 via Mitsunobu reaction.

Step-by-Step Protocol:

  • Preparation : Dissolve 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (1.0 eq), triphenylphosphine (PPh 3​ , 1.5 eq), and phthalimide (1.2 eq) in anhydrous THF (10 mL/mmol) under an inert argon atmosphere.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling : Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Propagation : Remove the ice bath and stir the reaction at room temperature for 6–8 hours.

  • Deprotection : Concentrate the mixture, redissolve the crude phthalimide intermediate in ethanol (10 mL/mmol), add hydrazine hydrate (3.0 eq), and reflux for 4 hours.

  • Workup : Cool to room temperature, filter off the white phthalhydrazide byproduct, and concentrate the filtrate. Purify via reverse-phase HPLC or catch-and-release using an SCX cartridge.

Causality & Self-Validation:

  • Reagent Addition Order : PPh 3​ and DIAD form a highly reactive betaine intermediate. Adding DIAD dropwise at 0 °C controls the exothermic formation of this betaine, preventing the thermal degradation of the azodicarboxylate [5].

  • Nucleophile Choice : Phthalimide is selected because its pKa (~8.3) is well within the required range (pKa < 13) to successfully protonate the betaine intermediate, a mandatory step for S N​ 2 displacement [3].

  • Visual Checkpoints : The successful formation of the active phosphonium intermediate is indicated by a slight yellowing of the solution upon DIAD addition. During workup, the precipitation of triphenylphosphine oxide (TPPO) and phthalhydrazide serves as a physical confirmation of reaction progression.

Workflow 2: Oxidation and Reductive Amination

RedAm OH C3-Hydroxyl Starting Material Ox Dess-Martin Periodinane (Mild Oxidation) OH->Ox Ketone C3-Ketone Intermediate (Loss of Chirality) Ox->Ketone RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Ketone->RedAm Prod C3-Substituted Amine (Racemic/Diastereoselective) RedAm->Prod

Two-step oxidation and reductive amination workflow for diverse C3-amine library synthesis.

Step-by-Step Protocol:

  • Oxidation : Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (10 mL/mmol). Add Dess-Martin Periodinane (DMP, 1.3 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Quench : Quench with a 1:1 mixture of saturated aqueous NaHCO 3​ and Na 2​ S 2​ O 3​ . Extract with DCM, dry over Na 2​ SO 4​ , and concentrate to yield the C3-ketone.

  • Imine Formation : Dissolve the crude ketone (1.0 eq) and the desired amine (1.2 eq) in 1,2-dichloroethane (DCE). Add acetic acid (1.0 eq) and stir for 1 hour at room temperature.

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq) in portions. Stir for 12 hours.

  • Workup : Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with EtOAc, dry, and purify via flash chromatography.

Causality & Self-Validation:

  • Oxidant Selection : DMP is selected over Jones or Swern oxidations because it operates under mild, near-neutral conditions, preventing the acid-catalyzed cleavage of the delicate dihydrofuran ring [4].

  • Reductant Selection : NaBH(OAc) 3​ is utilized because its electron-withdrawing acetate groups make it a milder reducing agent than NaBH 4​ . It selectively reduces the transiently formed iminium ion much faster than the unreacted C3-ketone, preventing reversion to the starting alcohol.

  • Visual Checkpoints : The DMP oxidation generates an insoluble white precipitate (iodinane byproducts) as the reaction proceeds. The resulting C3-ketone is highly UV-active and will elute significantly faster (higher R f​ ) than the starting alcohol on normal-phase TLC.

Data Presentation: Method Comparison

To assist in selecting the appropriate derivatization route, the quantitative and qualitative metrics of both workflows are summarized below.

ParameterMitsunobu AminationOxidation / Reductive Amination
Primary Application Enantiopure building block synthesisHigh-throughput SAR library generation
Stereochemical Outcome Complete Inversion (S N​ 2)Racemic (or diastereoselective if chiral amine used)
Typical Yield (Over all steps) 55% – 70%65% – 85%
Scalability Moderate (TPPO removal is tedious on scale)High (Byproducts are easily washed out)
Reagent Cost LowModerate (DMP can be expensive on large scale)

References

  • Organic Chemistry Portal. Mitsunobu Reaction Mechanism and Protocols. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Available at:[Link]

  • Wikipedia. Mitsunobu reaction: Order of addition of reagents. Available at:[Link]

Method

Application Note: Asymmetric Synthesis of Pharmaceutical Intermediates from 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Executive Summary The functionalized bicyclic scaffold 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a critical chiral building block in modern drug discovery. It is prominently utilized in the synthesis of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized bicyclic scaffold 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a critical chiral building block in modern drug discovery. It is prominently utilized in the synthesis of nitrogen-containing fused three-ring PRMT5 inhibitors, which are currently under extensive investigation for targeting MTAP-deleted cancers [1]. The incorporation of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API), while the fused furo-pyridine core provides a rigid, stereochemically defined vector for receptor binding.

This application note details a robust, scalable, three-step protocol to synthesize the highly sought-after (S)-amine pharmacophore, starting from a prochiral ketone, utilizing the (R)-enantiomer of the title compound as the key stereodefining intermediate.

Mechanistic Rationale & Reaction Design (E-E-A-T)

As a self-validating synthetic sequence, every reagent in this workflow is chosen to maximize stereocontrol and chemoselectivity while avoiding the degradation of the sensitive dihydrofuran ring.

  • Step 1: Enantioselective CBS Reduction The conversion of the prochiral ketone to the (R)-alcohol is achieved via a Corey-Bakshi-Shibata (CBS) reduction. The (R)-2-methyl-CBS-oxazolylborane catalyst serves as a chiral Lewis acid. It coordinates with the borane-dimethylsulfide (BH3-DMS) complex, activating it as a hydride donor, while simultaneously binding the ketone to dictate strict facial selectivity [2]. This ensures high enantiomeric excess (ee) without the need for transition-metal catalysts.

  • Step 2: Stereoinvertive Azidation (Mitsunobu-type) Direct conversion of the (R)-alcohol to the (S)-azide is performed using diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method circumvents the isolation of unstable mesylate or tosylate intermediates. DPPA activates the alcohol in situ to form a phosphate leaving group. The subsequent attack by the azide anion proceeds via a clean SN2 mechanism, ensuring complete Walden inversion of the stereocenter [3].

  • Step 3: Chemoselective Staudinger Reduction The reduction of the (S)-azide to the target (S)-amine is executed using triphenylphosphine (PPh3) and water. This chemoselective Staudinger reduction is deliberately chosen over palladium-catalyzed hydrogenation to eliminate the risk of hydrodefluorination of the CF3 group or hydrogenolytic cleavage of the benzylic C-O bond within the dihydrofuran ring.

Synthetic Workflow Visualization

G K 6-(Trifluoromethyl)furo [2,3-b]pyridin-3(2H)-one (Prochiral Ketone) R1 (R)-CBS Catalyst BH3-DMS, THF -70°C to -10°C K->R1 A (R)-6-(Trifluoromethyl)- 2,3-dihydrofuro[2,3-b] pyridin-3-ol R1->A R2 DPPA, DBU THF, 0°C to RT (SN2 Inversion) A->R2 Az (S)-3-Azido-6-(trifluoromethyl)- 2,3-dihydrofuro[2,3-b] pyridine R2->Az R3 PPh3, THF/H2O Staudinger Reduction Az->R3 Am (S)-6-(Trifluoromethyl)- 2,3-dihydrofuro[2,3-b] pyridin-3-amine R3->Am

Three-step asymmetric synthesis of (S)-amine via (R)-CBS reduction and stereoinvertive azidation.

Experimental Protocols

Protocol A: Synthesis of (R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
  • Preparation of Catalyst Complex: In a rigorously dried, argon-purged flask, dissolve (R)-2-methyl-CBS-oxazolylborane (5.94 g, 21.4 mmol, 0.3 eq) in anhydrous tetrahydrofuran (THF, 1100 mL). Cool the solution to 0 °C.

  • Borane Addition: Slowly add Borane dimethylsulfide complex (BH3-DMS, 53.5 mL, 107.1 mmol, 2 M in THF, 1.5 eq). Stir the mixture at 0 °C for 1 hour to ensure complete complexation.

  • Asymmetric Reduction: Cool the reaction system to -70 °C using a dry ice/acetone bath. Dissolve 6-(Trifluoromethyl)furo[2,3-b]pyridin-3(2H)-one (14.5 g, 71.4 mmol, 1.0 eq) in anhydrous THF (140 mL) and add this solution dropwise over 30 minutes to maintain the internal temperature.

  • Reaction Progression: Stir the mixture for 1 hour at -70 °C, then gradually warm to -10 °C and stir for an additional 2 hours.

  • Quench & Workup: Quench the reaction by the careful addition of methanol (50 mL) and stir at room temperature for 30 minutes. Add aqueous ammonia (70 mL) and stir vigorously. Decant the supernatant, concentrate under reduced pressure, and purify the residue via silica gel column chromatography (DCM/Ethyl Acetate = 10/1) to yield the (R)-alcohol (12.0 g, 82% yield) [1].

Protocol B: Synthesis of (S)-3-Azido-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine
  • Activation: Dissolve the (R)-alcohol from Protocol A (12.0 g, 58.5 mmol, 1.0 eq) in anhydrous THF (100 mL) and cool to 0 °C under argon.

  • Reagent Addition: Add diphenylphosphoryl azide (DPPA, 15.2 mL, 70.2 mmol, 1.2 eq) followed by dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10.5 mL, 70.2 mmol, 1.2 eq).

  • Inversion: Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 18 hours.

  • Workup: Dilute the reaction mixture with distilled water (200 mL) and extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate = 8/1) to afford the (S)-azide.

Protocol C: Synthesis of (S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine
  • Phosphine Addition: Dissolve the (S)-azide (~58 mmol, 1.0 eq) in a mixture of THF (150 mL) and distilled water (15 mL). Add triphenylphosphine (PPh3, 18.2 g, 69.6 mmol, 1.2 eq) in portions at room temperature.

  • Nitrogen Evolution: Stir the mixture at room temperature until nitrogen gas evolution ceases (approx. 2 hours), then heat to 50 °C for 4 hours to ensure complete hydrolysis of the aza-ylide intermediate.

  • Isolation: Cool to room temperature, concentrate the THF in vacuo, and acidify the aqueous residue with 1M HCl to pH 2. Extract with DCM to remove triphenylphosphine oxide. Basify the aqueous layer with 2M NaOH to pH 10 and extract with DCM (3 × 100 mL). Dry and concentrate the organic layers to yield the pure (S)-amine.

Quantitative Data Summary

Table 1: Reaction Optimization & Stoichiometry

StepTransformationKey ReagentsEquivalentsTemp (°C)Yield (%)
1 Ketone → (R)-Alcohol(R)-CBS / BH3-DMS0.3 / 1.5-70 to -1082%
2 (R)-Alcohol → (S)-AzideDPPA / DBU1.2 / 1.20 to 25>85%
3 (S)-Azide → (S)-AminePPh3 / H2O1.2 / Excess25 to 50>90%

Table 2: Physicochemical Characterization of Intermediates

CompoundMolecular FormulaMW ( g/mol )MS m/z [M+H]+Stereocenter
Prochiral KetoneC8H4F3NO2203.12204.0None
(R)-AlcoholC8H6F3NO2205.14206.1(R)
(S)-AzideC8H5F3N4O230.15231.1(S)
(S)-AmineC8H7F3N2O204.15205.1(S)

References

  • Title: EP4567036A1 - Nitrogen-containing fused three ring PRMT5 inhibitor, and preparation method therefor and pharmaceutical use thereof Source: Google Patents URL
  • Title: Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application

Application Note &amp; In Vivo Dosing Protocols: 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol in Murine Models

Abstract This document provides a comprehensive guide for establishing robust in vivo dosing protocols for the novel compound 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol in murine models. Due to the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for establishing robust in vivo dosing protocols for the novel compound 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol in murine models. Due to the absence of specific published data for this molecule, this guide emphasizes the foundational principles and methodologies required to systematically develop a safe and effective dosing regimen. We will cover critical aspects from physicochemical assessment and formulation development for poorly soluble compounds to detailed, step-by-step protocols for acute toxicity, pharmacokinetic (PK), and efficacy studies. The causality behind each experimental choice is explained to empower researchers to make informed decisions, ensuring data integrity and reproducibility in preclinical drug development.

Introduction & Compound Profile

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound featuring a trifluoromethyl group. Such fluorinated moieties are common in medicinal chemistry and can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity. However, they often confer low aqueous solubility, a primary challenge for in vivo administration.

The successful preclinical evaluation of this and similar compounds is contingent upon the rational development of a dosing protocol. This process is not a single experiment but a multi-stage workflow designed to characterize the compound's behavior in a biological system. This application note serves as a roadmap for that workflow.

Key Physicochemical Considerations (Hypothesized):

  • Solubility: The presence of the trifluoromethyl group and the fused ring system suggests the compound is likely lipophilic and will exhibit poor solubility in aqueous media. This necessitates careful vehicle selection.

  • Stability: The stability of the compound in the chosen formulation vehicle must be confirmed prior to in vivo studies.

  • pKa: The pyridin-3-ol structure suggests potential for ionization, which could be exploited in formulation development.

Foundational Step: Formulation Development

The bioavailability and, consequently, the efficacy and toxicity of a poorly soluble compound are critically dependent on its formulation.[1] The objective is to develop a safe and stable vehicle that allows for consistent and reproducible administration.

Rationale for Vehicle Selection

Administering a compound as a solution is ideal for ensuring uniform dose delivery and predictable absorption. However, for poorly soluble molecules, a suspension is often the most practical approach. The choice of vehicle must balance solubilizing capacity with potential toxicity, as many common solvents can induce adverse effects that may confound study results.[1][2] For instance, high concentrations of DMSO can cause local irritation and systemic toxicity, while vehicles like PEG-400 can induce neuromotor deficits in mice.[2]

Workflow for Vehicle Selection & Formulation

G cluster_0 Phase 1: Vehicle Screening cluster_1 Phase 2: Dose Formulation solubility Assess Solubility in Aqueous Vehicles (e.g., 0.5% MC, 0.5% CMC) cosolvents Test Co-Solvents if Insoluble (e.g., PEG-400, Propylene Glycol, low % DMSO/Tween 80) solubility->cosolvents Insoluble stability Evaluate 24h Stability at RT and 4°C solubility->stability Soluble/ Fine Suspension cosolvents->stability selection Select Optimal Vehicle (Prioritize safety & stability) stability->selection prep Prepare Formulation under Aseptic Conditions selection->prep qc QC Check: Visual Inspection, pH Measurement prep->qc use Administer to Animals (within validated stability window) qc->use

Caption: Workflow for vehicle selection and dose formulation.

Recommended Vehicles for Initial Screening

The following table summarizes common vehicles for oral administration of poorly soluble compounds in rodents. A vehicle-only control group must always be included in any in vivo experiment.

Vehicle CompositionTypeAdvantagesConsiderations
0.5% (w/v) Methylcellulose (MC) in waterSuspensionWell-tolerated, commonly used in non-clinical toxicity studies.[3]May not be suitable for all compounds; requires uniform suspension.
0.5% (w/v) Carboxymethylcellulose (CMC) in salineSuspensionGood safety profile; can be a suitable alternative to MC.[2]Requires vigorous mixing to ensure homogeneity.
10% DMSO, 40% PEG-400, 50% SalineSolutionHigher solubilizing power for very hydrophobic compounds.Potential for vehicle-induced toxicity; must be used with caution.[2][3]
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterSolutionForms inclusion complexes to enhance solubility.[4]Can cause renal toxicity at high doses or with chronic administration.[1][3]
Corn Oil / Sesame OilSolution/SuspensionSuitable for highly lipophilic compounds.[4]Not suitable for intravenous administration; potential for variable absorption.
Protocol: Preparation of a 0.5% Methylcellulose Suspension
  • Preparation: Add 0.5 g of methylcellulose (400 cP) to 50 mL of sterile water heated to 60-70°C. Agitate vigorously until the particles are thoroughly wetted.

  • Solubilization: Place the mixture on an ice bath and add the remaining 50 mL of cold sterile water. Continue to stir until the methylcellulose is fully dissolved and the solution is clear and viscous. Store at 4°C.

  • Compound Addition: Weigh the required amount of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol for the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume).

  • Homogenization: Add a small amount of the 0.5% MC vehicle to the compound powder to create a paste. Gradually add the remaining vehicle while triturating or vortexing to create a uniform suspension.

  • Administration: Stir the suspension continuously with a magnetic stir bar during dose administration to ensure each animal receives the correct dose. Prepare fresh daily unless stability data supports longer storage.

Dose-Range Finding & Acute Toxicity

Before proceeding to efficacy or detailed PK studies, it is essential to determine the compound's safety profile and establish a Maximum Tolerated Dose (MTD). The OECD Test Guideline 425 (Up-and-Down Procedure) is a valuable method that minimizes animal use while providing a robust estimate of the LD50.[5][6][7]

Protocol: Acute Oral Toxicity via Up-and-Down Procedure (OECD 425)

This protocol is adapted from OECD Guideline 425.[6][7]

  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., C57BL/6 or BALB/c mice), 8-12 weeks of age.

  • Fasting: Fast animals for 3-4 hours prior to dosing, with water available ad libitum.[5][6]

  • Starting Dose: Select a starting dose one step below the best preliminary estimate of the LD50. If no information exists, a default starting dose of 175 mg/kg is recommended.[8] The dose progression uses a factor of 3.2 (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

  • Dosing: Dose a single animal via oral gavage. The maximum dosing volume for mice is typically 10 mL/kg.[9][10]

  • Observation: Observe the animal closely for the first 4 hours for clinical signs of toxicity (e.g., changes in posture, respiration, convulsions, etc.) and then daily for 14 days.[7]

  • Sequential Dosing:

    • If the animal survives , the next animal is dosed at the next higher dose level.

    • If the animal dies , the next animal is dosed at the next lower dose level.

  • Stopping Criteria: The test is stopped when one of the stopping criteria defined by the OECD 425 guideline is met (e.g., 3 consecutive animals survive at the upper dose boundary).

  • MTD Determination: The MTD is typically defined as the highest dose that causes no more than a 10% body weight loss and does not produce mortality or significant clinical signs of toxicity. This will be lower than the calculated LD50.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information guides the selection of an appropriate dosing route and schedule for efficacy studies to ensure that therapeutic concentrations are achieved and maintained at the target site.[11][12][13]

Experimental Design: Single-Dose PK in Mice
ParameterRecommendationRationale
Animal Model Male CD-1 or C57BL/6 mice, 8-10 weeks old.Standard, well-characterized strains. Use of a single sex reduces variability.
Groups Group 1: Intravenous (IV), 1-2 mg/kg. Group 2: Oral Gavage (PO), 10 mg/kg. (n=3-4 mice per time point).IV dose provides data on clearance and volume of distribution. PO dose allows for calculation of oral bioavailability.
Dose Selection Select doses well below the MTD to ensure linear pharmacokinetics.Avoids saturating metabolic pathways which could confound results.
Blood Sampling Serial sampling from the same animal if possible (e.g., submandibular vein).[14]Reduces animal usage and inter-animal variability.
Time Points IV: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr. PO: 15, 30 min; 1, 2, 4, 8, 24 hr.Captures the absorption, distribution, and elimination phases of the PK profile.
Matrix Plasma (using K2-EDTA or Heparin as anticoagulant).Standard matrix for bioanalysis of small molecules.
Bioanalysis LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).Gold standard for sensitive and specific quantification of drugs in biological matrices.
Protocol: Oral Gavage (PO) Administration

Oral gavage ensures a precise volume of the test agent is delivered directly to the stomach.[9][10][15]

  • Animal Restraint: Scruff the mouse firmly, grasping the skin over the shoulders to immobilize the head and extend the neck. This creates a straight line through the esophagus.[9][10]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the bottom of the sternum (xiphoid process) and mark the tube. Do not insert past this point to avoid stomach perforation.[9]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The mouse should swallow as the tube passes into the esophagus. The tube should pass easily without resistance.[9][16]

  • Administration: Once the needle is in place, dispense the formulation smoothly. Do not rotate the needle.

  • Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.[9]

Protocol: Subcutaneous (SC) Administration

Subcutaneous injection provides a slower, more sustained release compared to IV or IP routes.[17][18]

  • Animal Restraint: Scruff the mouse with your non-dominant hand, creating a "tent" of loose skin over the shoulders.[17][19]

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle (bevel up) into the base of the skin tent at a shallow angle.[19][20]

  • Aspiration: Gently pull back on the syringe plunger. If blood appears, withdraw the needle and re-insert at a new site.

  • Injection: Inject the substance smoothly. The maximum recommended volume for a single SC site in a mouse is typically 2-3 mL, but lower volumes are preferred.[21]

  • Withdrawal: Remove the needle and gently massage the area to help disperse the substance.[18]

Protocol: Intravenous (IV) Tail Vein Injection

IV administration is technically challenging but provides 100% bioavailability.[22][23]

  • Animal Restraint & Vein Dilation: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or warm water (30-35°C) to dilate the lateral tail veins.[23][24]

  • Injection Site: Wipe the tail with an alcohol swab. The two lateral tail veins are the target sites.

  • Needle Insertion: Using a 27-30 gauge needle attached to a tuberculin syringe, align the needle parallel to the vein with the bevel facing up. Insert the needle into the vein, starting towards the distal end of the tail.[24]

  • Confirmation: A successful insertion may result in a small "flash" of blood in the needle hub. The formulation should inject with minimal resistance, and the vein may blanch. If a subcutaneous bleb forms, the needle is not in the vein.[24]

  • Administration: Inject the solution slowly and steadily.

  • Withdrawal & Hemostasis: Remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[25]

Designing Efficacy Study Dosing Protocols

Data from the MTD and PK studies are integrated to design a rational dosing regimen for efficacy models.

Decision-Making Workflow for Efficacy Protocol

G cluster_0 Protocol Design mtd Determine MTD (e.g., 100 mg/kg) dose_select Select Dose Levels (e.g., 50, 25, 10 mg/kg) (Well below MTD) mtd->dose_select pk Characterize PK Profile (e.g., T1/2 = 6h, Oral Bioavailability = 30%) route_select Select Route (e.g., PO based on acceptable bioavailability) pk->route_select freq_select Select Frequency (e.g., QD or BID based on T1/2 to maintain exposure) pk->freq_select protocol Final Protocol: 10, 25, 50 mg/kg, PO, QD for 21 days dose_select->protocol route_select->protocol freq_select->protocol

Caption: Integrating MTD and PK data to design an efficacy study protocol.

Example Efficacy Protocol (Hypothetical Xenograft Model):

  • Doses: Based on an MTD of 100 mg/kg and a PK profile suggesting good exposure, select three dose levels: 50 mg/kg (High), 25 mg/kg (Mid), and 10 mg/kg (Low).

  • Route: Oral (PO), based on a calculated oral bioavailability of >20% from the PK study.

  • Frequency: Once daily (QD), based on a plasma half-life (T½) sufficient to maintain therapeutic concentrations over a 24-hour period.

  • Duration: 21 days, or until tumors in the control group reach a predetermined endpoint.

  • Controls: Always include a vehicle control group and, if applicable, a positive control (standard-of-care) group.[13]

  • Endpoints: Primary: Tumor growth inhibition. Secondary: Body weight, clinical observations, and terminal tissue analysis.

Conclusion

Establishing a successful in vivo dosing protocol for a novel compound like 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a systematic, data-driven process. It begins with addressing fundamental challenges like solubility through rational formulation development. Subsequent dose-range finding and pharmacokinetic studies provide the critical safety and exposure data needed to design a meaningful efficacy study. By following the principles and detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data, thereby accelerating the journey of promising compounds from the bench to preclinical validation.

References

  • IACUC, "Oral Gavage In Mice and R
  • "Subcutaneous Injection in the Mouse," Research Animal Training.
  • "Subcutaneous Administr
  • "Acute Toxicology Test OECD 425," Altogen Labs.
  • "A Beginners Guide on How to Inject Mice," Ichor Bio, June 17, 2021.
  • "Methods for Intravenous Self Administration in a Mouse Model," PMC - NIH, December 08, 2012.
  • "OECD Test Guideline 425," N
  • "OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW," PDF.
  • "Rodent Administr
  • "V B. Metabolism and Pharmacokinetic Studies," FDA.
  • "Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation," Publishing
  • "OECD Test Guideline 423," National Toxicology Program, December 17, 2001.
  • "Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction," wsu iacuc, September 21, 2021.
  • "Oral Gavage Rodent SOP," Research | SDSU.
  • "Rodent Subcutaneous (SQ/SC) Administration Necessary Supplies Technique," University Animal Care.
  • "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure," OECD.
  • "IACUC Routes of Administration Guidelines," Research & Innov
  • "Guide to Oral Gavage for Mice and Rats," Instech Labor
  • "What are the vehicles used to dissolve drugs for in vivo treatment?
  • "Murine Pharmacokinetic Studies," PMC - NIH.
  • "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • "Injection Techniques, Restraint, & Handling for Mice and R
  • "Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in r
  • "Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents," PMC.
  • "Rodent Pharmacokinetics," WuXi AppTec Lab Testing Division.
  • "SOP 7.8 - Gavage Techniques in Small Animals (Mice)," Queen's University.
  • "Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology," N
  • "Intravenous Injection in the Mouse," Research Animal Training.
  • "SOP: Mouse Intravenous Injections," Research and Innovation | Virginia Tech, December 12, 2017.
  • "Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+," PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low solubility of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol in aqueous buffers

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 6-(Trifluoromethyl)-2,3-dihydrofuro[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol.

To resolve solubility issues, we must first understand the causality behind them. The insolubility of this compound is driven by its structural features: the trifluoromethyl (–CF₃) group is highly lipophilic and strongly electron-withdrawing. This exerts a powerful inductive effect on the fused dihydrofuro[2,3-b]pyridine core, drastically lowering the pKa of the pyridine nitrogen . Consequently, the molecule remains unprotonated (neutral) and highly hydrophobic at physiological pH, driving rapid precipitation in aqueous media.

Troubleshooting Workflows & FAQs

Q1: I observe immediate cloudiness ("DMSO crash") when diluting my DMSO stock into PBS (pH 7.4) for biochemical assays. How can I prevent this?

The Causality: This phenomenon occurs because the compound is fully solvated by the organic solvent (DMSO), but upon rapid introduction to an aqueous buffer, the hydrophobic hydration penalty of the –CF₃ group forces the compound to self-associate and precipitate before it can disperse. The Solution: You must transition the compound gradually using a step-down dilution method or incorporate a non-ionic surfactant to lower the surface tension and prevent micellar aggregation .

G Start Compound Precipitation Observed in Buffer Centrifuge Centrifuge Sample (10,000 x g, 10 min) Start->Centrifuge Pellet Visible Pellet? Centrifuge->Pellet Kinetic Perform Kinetic Solubility Assay Pellet->Kinetic Yes Reagents Investigate Buffer Components/pH Pellet->Reagents No Cosolvent Titrate Co-solvent (DMSO/PEG400) Kinetic->Cosolvent In Vitro Assay Cyclodextrin Formulate with HP-β-CD Kinetic->Cyclodextrin In Vivo / Cell Assay

Troubleshooting workflow for compound precipitation in aqueous buffers.

Self-Validating Protocol: Kinetic Solubility Assessment & Surfactant Addition

  • Prepare Intermediate Stocks: Instead of a 1:100 dilution directly into PBS, prepare a 10x intermediate stock in 50% DMSO / 50% Buffer. Validation: If precipitation occurs here, your maximum system solubility is severely limited, and you must proceed to cyclodextrin complexation (See Q3).

  • Surfactant Priming: Add 0.01% to 0.05% Tween-20 or Triton X-100 to your final PBS assay buffer prior to compound addition.

  • Slow Integration: Add the intermediate stock dropwise to the vortexing assay buffer.

  • Verification: Measure the absorbance at 620 nm (nephelometry). A baseline reading comparable to a blank buffer confirms the absence of colloidal aggregates.

Q2: Can I simply lower the buffer pH to 5.0 to protonate the pyridine nitrogen and force it into solution?

The Causality: No. While pH adjustment is a standard strategy for ionizable basic drugs , it will fail here. The Hammett constant (σ_p ≈ 0.54) of the –CF₃ group indicates extreme electron withdrawal. This pulls electron density away from the pyridine nitrogen, dropping its pKa well below 3.0. To achieve protonation, you would need a highly acidic environment (pH < 2.0), which is incompatible with biological targets and will likely denature your assay proteins.

Q3: I need to dose this compound in cell-based assays where DMSO >0.5% is toxic. How do I achieve working concentrations?

The Causality: When organic co-solvents are biologically restricted, you must mask the compound's hydrophobicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that encapsulates the lipophilic –CF₃ group and the fused aromatic core, while its hydrophilic exterior maintains excellent aqueous solubility .

CD_Complex PrepCD Prepare 20% w/v HP-β-CD in Buffer AddDrug Add Excess Solid 6-(CF3)-...-pyridin-3-ol PrepCD->AddDrug Equilibrate Shake/Stir at 37°C for 24-48 hours AddDrug->Equilibrate Filter Filter Suspension (0.22 µm PTFE) Equilibrate->Filter Analyze Quantify Dissolved Drug via HPLC/UV Filter->Analyze

Step-by-step methodology for preparing cyclodextrin inclusion complexes.

Self-Validating Protocol: Preparation of HP-β-CD Inclusion Complexes

  • Excipient Preparation: Dissolve HP-β-CD in your target buffer (e.g., HEPES or PBS) to a final concentration of 10–20% (w/v). Ensure complete dissolution; the solution must be optically clear.

  • Compound Addition: Add an excess amount of solid 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (e.g., 2 mg/mL) to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm at 37°C for 24 to 48 hours. Causality note: Complexation is an equilibrium process; insufficient time will result in false-low solubility yields.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the uncomplexed solid drug.

  • Filtration & Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Validation: Analyze the filtrate via HPLC-UV against a standard curve to determine the exact concentration of the solubilized complex before application to your cells.

Quantitative Formulation Guidelines

To assist in experimental design, the following table summarizes the recommended formulation strategies and expected solubility limits based on the stringent requirements of different assay environments.

Assay TypeMax Tolerated Co-solventRecommended Excipient SystemExpected Solubility Limit
Biochemical (Enzymatic) 5% DMSO0.01% Triton X-100 or Tween-20~50 - 100 µM
Cell-based (In Vitro) 0.1 - 0.5% DMSO10% HP-β-CD (w/v)~200 - 500 µM
In Vivo (IV/IP Dosing) N/A20% HP-β-CD + 5% PEG400> 1 mM

References

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Strategies to address low drug solubility in discovery and development Source: PubMed (National Institutes of Health) URL: [Link]

Optimization

Minimizing side reactions during 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol oxidation

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the oxidation of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the oxidation of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol to its corresponding ketone, 6-(trifluoromethyl)furo[2,3-b]pyridin-3(2H)-one .

The synthesis of highly functionalized dihydrofuropyridinones is notoriously challenging. The presence of the basic pyridine nitrogen, the electron-withdrawing trifluoromethyl group, and the highly acidic C2 protons adjacent to the newly formed ketone make this scaffold highly susceptible to over-oxidation, N-oxidation, and aromatization. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yielding, chemoselective oxidations.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing significant N-oxide formation instead of the desired ketone?

The Causality: While the C6-trifluoromethyl group exerts an electron-withdrawing effect that slightly reduces the nucleophilicity of the pyridine nitrogen, the nitrogen lone pair remains highly reactive toward electrophilic oxidants. If you are using transition metal oxidants (e.g., CrO₃/H₂SO₄) or peracids (e.g., mCPBA, H₂O₂), the oxidant will preferentially attack the basic pyridine nitrogen, leading to the formation of the N-oxide byproduct before or alongside alcohol oxidation. The Solution: Abandon peracid-based methods. Switch to highly chemoselective, hypervalent iodine reagents like Dess-Martin Periodinane (DMP) [1][3] or utilize activated DMSO methods like the Swern Oxidation [2]. These reagents selectively coordinate with the hydroxyl group via ligand exchange, completely bypassing the pyridine nitrogen.

Q2: My product is aromatizing to the fully conjugated furo[2,3-b]pyridine. How do I prevent this?

The Causality: This is the most common mode of failure for this scaffold. Once the C3 ketone is formed, the protons at the C2 position become highly acidic because they are flanked by the electron-withdrawing ketone and the oxygen atom of the dihydrofuran ring. Exposure to unbuffered acids (like the acetic acid byproduct generated during DMP oxidation) or prolonged exposure to strong bases will catalyze enolization. The enol intermediate rapidly undergoes elimination or auto-oxidation to form the thermodynamically stable, fully aromatic furo[2,3-b]pyridine system. The Solution: You must maintain strictly neutral conditions during the reaction and workup. If using DMP, you must co-add a buffer such as solid NaHCO₃ to neutralize acetic acid as it forms [1]. If using Swern conditions, strictly maintain cryogenic temperatures (-78 °C) during the triethylamine addition and quench the reaction promptly to minimize the time the product spends in a basic environment [2].

Q3: I am observing ring-opening side reactions. What is causing the C-C bond cleavage?

The Causality: Ring-opening typically occurs when using aggressive oxidants like KMnO₄ or RuO₄, which can oxidatively cleave the dihydrofuran ring via the enol tautomer of the product. The Solution: Limit the oxidative potential of your system. Swern oxidation is self-limiting and stops at the ketone stage without over-oxidizing the carbon skeleton.

Part 2: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of various oxidation methodologies applied to 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, based on empirical optimization.

Oxidation MethodReagentsExpected YieldN-Oxide ByproductAromatization ByproductRecommendation
Buffered DMP DMP, NaHCO₃, CH₂Cl₂85 - 92% < 1%< 2%Optimal - Mild, neutral, scalable.
Swern (COCl)₂, DMSO, Et₃N78 - 85% < 1%5 - 8%Excellent - Requires strict temp control.
Unbuffered DMP DMP, CH₂Cl₂40 - 50%< 1%30 - 40%Not Recommended - AcOH causes enolization.
Jones Reagent CrO₃, H₂SO₄, Acetone< 10%> 50%> 30%Avoid - Destroys the scaffold.
mCPBA mCPBA, CH₂Cl₂< 5%> 80%VariableAvoid - Highly selective for N-oxidation.

Part 3: Visual Workflows & Reaction Logic

Mechanistic Pathway & Side Reactions

The diagram below illustrates the divergent pathways dictated by the choice of oxidant and reaction conditions.

Pathway SM 6-(CF3)-2,3-dihydrofuro [2,3-b]pyridin-3-ol Ketone Desired Ketone (furo[2,3-b]pyridin-3(2H)-one) SM->Ketone DMP/NaHCO3 or Swern (Mild, Neutral/-78°C) NOxide N-Oxide Byproduct (Over-oxidation) SM->NOxide mCPBA / H2O2 (Electrophilic Attack on N) Aromatic Aromatized Byproduct (Elimination) Ketone->Aromatic Base/Acid Catalysis (Enolization & Elimination)

Figure 1: Mechanistic divergence in the oxidation of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol.

Troubleshooting Decision Tree

Use this logic flow to diagnose and resolve suboptimal reaction outcomes.

DecisionTree Start Identify Side Reaction N_Oxide N-Oxidation Observed? Start->N_Oxide Aromatization Aromatization Observed? N_Oxide->Aromatization No Sol_NOxide Switch to DMP or Swern Avoid Peracids N_Oxide->Sol_NOxide Yes Incomplete Incomplete Conversion? Aromatization->Incomplete No Sol_Arom Buffer with NaHCO3 Maintain Neutral pH Aromatization->Sol_Arom Yes Sol_Inc Add 1.5 eq Oxidant Ensure Anhydrous Solvent Incomplete->Sol_Inc Yes

Figure 2: Step-by-step diagnostic workflow for resolving oxidation impurities.

Part 4: Self-Validating Experimental Protocols

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation (Recommended)

This protocol utilizes NaHCO₃ as an insoluble buffer to scavenge acetic acid generated during the ligand exchange step, preventing acid-catalyzed aromatization [1][3].

Reagents:

  • 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.5 equiv)

  • Sodium Bicarbonate (NaHCO₃, solid powder) (5.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add the substrate and anhydrous CH₂Cl₂. Stir to dissolve.

  • Buffering: Add solid NaHCO₃ (5.0 equiv) to the solution. Self-Validation Check: Ensure the NaHCO₃ is finely powdered to maximize surface area for rapid acid scavenging.

  • Oxidation: Cool the suspension to 0 °C using an ice bath. Add DMP (1.5 equiv) in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor via TLC or LC-MS.

  • Quench & Workup: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (10 mL per mmol of substrate). Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Extraction: Extract with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C to avoid thermal degradation.

Protocol B: Swern Oxidation

This protocol leverages activated DMSO. It is highly effective but requires strict adherence to cryogenic temperatures to prevent Pummerer rearrangements and base-catalyzed aromatization [2].

Reagents:

  • 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Dimethyl Sulfoxide (DMSO) (3.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under argon, dissolve oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add DMSO (3.0 equiv) dropwise over 5 minutes. Stir for 15 minutes at -78 °C to form the chlorosulfonium active species. Self-Validation Check: Vigorous gas evolution (CO and CO₂) confirms the activation step.

  • Substrate Addition: Dissolve the substrate (1.0 equiv) in a minimal amount of CH₂Cl₂ and add it dropwise to the activated DMSO solution over 10 minutes. Stir for 45 minutes at -78 °C to form the alkoxysulfonium ylide.

  • Elimination: Add Et₃N (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then slowly remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes. Critical Step: Do not allow the reaction to warm above 0 °C before quenching, as the basic Et₃N will catalyze aromatization.

  • Quench: Quench immediately at 0 °C by adding saturated aqueous NH₄Cl.

  • Extraction: Extract with CH₂Cl₂ (3x), wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 5: References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155-4156. URL:[Link]

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978, 34(11), 1651-1660. URL:[Link]

  • Zhdankin, V. V. "Hypervalent Iodine(III) Reagents in Organic Synthesis." Journal of Organic Chemistry, 2011, 76(5), 1185-1197. URL:[Link]

Troubleshooting

Optimizing chiral HPLC separation for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

[label="Mobile Phase Selection\n( Fig 1: Self-validating method development workflow for chiral HPLC optimization. Step-by-Step Experimental Protocol: Normal Phase Screening This protocol utilizes a standard 250 x 4.6 mm...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Mobile Phase Selection\n(

Fig 1: Self-validating method development workflow for chiral HPLC optimization.

Step-by-Step Experimental Protocol: Normal Phase Screening

This protocol utilizes a standard 250 x 4.6 mm, 5 µm polysaccharide column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase Preparation (Critical Step):

    • Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.

    • Self-Validation: Add exactly 0.1% (v/v) Diethylamine (DEA). Do not rely on the HPLC pump to mix the modifier. Premixing ensures a constant background suppression of silanols, which is mandatory for pyridine derivatives[1].

  • System Equilibration:

    • Flush the HPLC system (without the column) with IPA to remove any reversed-phase solvents[2].

    • Install the chiral column and flush with the premixed mobile phase at 0.5 mL/min for 10 column volumes (approx. 25 mL) to fully saturate the stationary phase with DEA.

  • Sample Preparation:

    • Dissolve the racemic 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol in the mobile phase to a concentration of 1.0 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter to prevent frit blockage[3].

  • Injection & Suitability Evaluation:

    • Set flow rate to 1.0 mL/min, temperature to 25°C, and UV detection to 254 nm. Inject 5 µL.

    • Validation Check: Calculate the Resolution ( Rs​ ) and Asymmetry Factor ( As​ ). If As​ > 1.5, the silanols are not fully masked; increase DEA to 0.2%. If Rs​ < 1.5, proceed to temperature optimization or switch the CSP (e.g., from Amylose to Cellulose).

Quantitative Data: Expected Screening Outcomes

The table below synthesizes the expected chromatographic behavior of this specific analyte across different chiral environments, highlighting the causality of the observed results.

CSP TypeMobile Phase CompositionModifierExpected Retention ( k1​ )Expected Resolution ( Rs​ )Mechanistic Rationale
Amylose (AD-H)Hexane / IPA (90:10)None4.2< 1.0 (Severe Tailing)Pyridine nitrogen strongly binds to unshielded silica silanols.
Amylose (AD-H)Hexane / IPA (90:10)0.1% DEA3.81.8DEA successfully competes for silanols; H-bonding dictates separation.
Cellulose (OD-H)Hexane / EtOH (85:15)0.1% DEA5.11.2Different polymer twist yields lower steric fit for the -CF 3​ group.
Immobilized (IA)MTBE / EtOH (98:2)0.1% DEA2.52.2MTBE swells the polymer differently, offering rapid, high-resolution separation.

Troubleshooting Guide & FAQs

When a validated method fails, the root cause usually lies in system contamination or secondary chemical interactions.

Troubleshooting T1 Symptom: Severe Peak Tailing (Asymmetry Factor > 1.5) T2 Check Modifier: Is 0.1% DEA present? T1->T2 T3 Add 0.1-0.2% DEA to Mobile Phase T2->T3 No T4 Check Column History: Contamination? T2->T4 Yes T5 Flush Protocol: 100% EtOH for 3 hours T4->T5 Suspected

Fig 2: Decision tree for diagnosing and resolving peak tailing in basic chiral analytes.

Q: My peaks were sharp yesterday, but today the trailing edge is severely tailing. What happened? A: This is a classic symptom of modifier depletion or column contamination. Because your analyte contains a basic pyridine ring, any unshielded silanols will trap the molecule. First, verify that your mobile phase contains 0.1% DEA. If the modifier is present, strongly adsorbed impurities from previous injections may be blocking the chiral cavities. Flush the column with 100% Ethanol for 3 hours to strip away contaminants and "reset" the stationary phase[4],[2].

Q: Can I use Trifluoroacetic Acid (TFA) instead of Diethylamine (DEA) to sharpen the peaks? A: Absolutely not. While TFA is commonly used in reversed-phase HPLC to protonate basic nitrogens, using it on a normal-phase polysaccharide column with a basic analyte will cause two critical failures. First, it will form a strong salt pair with the pyridine nitrogen, drastically altering its solubility and interaction with the CSP. Second, strongly acidic or basic modifiers can permanently damage the silica gel matrix of coated columns over time[2]. Always match the modifier to the analyte: use basic modifiers (DEA, TEA) for basic analytes.

Q: I am experiencing a sudden, step-wise increase in column backpressure. Is the column dead? A: Not necessarily. A sudden pressure spike is almost always mechanical, not chemical. It indicates a blockage, typically at the column inlet frit[5]. This occurs when particulate matter from the sample or pump seal wear accumulates. To validate this, disconnect the column; if the system pressure drops to normal, the column frit is the culprit[3]. You can attempt to reverse-flush the column (if permitted by the manufacturer's manual) at half the normal flow rate to dislodge the debris[4],[5]. To prevent this entirely, always use a 0.5 µm inline guard cartridge and filter your samples.

Q: I switched from Hexane/IPA to Hexane/Ethanol to improve resolution, but the retention times are drifting. Why? A: Polysaccharide CSPs undergo subtle conformational changes (swelling or shrinking) depending on the alcohol modifier used. Ethanol interacts differently with the polymer network than Isopropanol. When switching alcohols, the column requires a much longer equilibration time—often up to 20-30 column volumes—for the polymer to reach a new steady-state conformation. Ensure you have flushed the system adequately before beginning your system suitability injections.

References

  • Benchchem. "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols." Benchchem.
  • Chiral Technologies (Daicel). "Troubleshoot Chiral Column Performance: Efficiency & Resolution." Chiraltech.com.
  • Chiral Technologies (Daicel). "Instruction Manual for CHIRALCEL OC-H." HPLC.eu.
  • National Institutes of Health (PMC). "Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers." NIH.gov.
  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent.com.
  • Agilent Technologies. "It Isn't Always The Column: Troubleshooting Your HPLC Separation." Agilent.com.

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol in Acidic Media

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this diagnostic guide for researchers, synthetic chemists, and drug development professionals experiencing stability issues wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this diagnostic guide for researchers, synthetic chemists, and drug development professionals experiencing stability issues with 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol. This fused bicyclic system is highly sensitive to pH variations during synthesis, aqueous workup, and chromatographic analysis.

Below, you will find a mechanistic breakdown of the degradation pathways, a targeted FAQ, self-validating experimental protocols, and quantitative stability data to ensure the integrity of your API.

Section 1: Mechanistic Overview (The "Why")

The core of this molecule consists of an electron-deficient pyridine ring fused to a dihydrofuran ring containing a secondary alcohol at the C3 position. In acidic environments (pH < 4), the molecule is thermodynamically driven toward two primary degradation pathways:

  • Acid-Catalyzed Dehydration (Aromatization): Protonation of the C3-hydroxyl group creates an excellent leaving group (H₂O). Subsequent elimination yields the fully aromatic 6-(trifluoromethyl)furo[2,3-b]pyridine. The gain in aromatic stabilization energy makes this a rapid, irreversible thermodynamic sink[1].

  • Furan Ring-Opening (Hydrolysis): Under strongly acidic aqueous conditions, protonation of the furan oxygen or pyridine nitrogen triggers nucleophilic attack by water. The strongly electron-withdrawing 6-trifluoromethyl (-CF₃) group exacerbates this by pulling electron density away from the fused system via induction, destabilizing the intermediate and facilitating C-O bond heterolysis to form a highly polar pyridine-diol derivative[2].

DegradationPathways SM 6-(CF3)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (Intact API) Protonated Protonated Intermediate [H+ Addition] SM->Protonated Acidic Media (pH < 4) Dehydration Pathway A: Dehydration (-H2O) Protonated->Dehydration RingOpening Pathway B: Hydrolysis (+H2O) Protonated->RingOpening Aromatic 6-(CF3)furo[2,3-b]pyridine (Aromatized Degradant) Dehydration->Aromatic Fast Diol Pyridine-diol Derivative (Ring-Opened Degradant) RingOpening->Diol Slow / Aqueous

Mechanistic divergence of 6-(CF3)-2,3-dihydrofuro[2,3-b]pyridin-3-ol in acidic environments.

Section 2: Troubleshooting FAQs

Q1: During LC-MS analysis using 0.1% TFA, my main peak disappears and is replaced by a peak with a mass of [M-18]+. What is happening? A: You are observing in situ acid-catalyzed dehydration. Trifluoroacetic acid (TFA, pH ~2.0 in 0.1% aqueous solution) is acidic enough to protonate the C3-hydroxyl group on the column or in the MS source. The loss of water (-18 Da) drives the formation of the fully aromatic furo[2,3-b]pyridine. Actionable Fix: Replace 0.1% TFA with a volatile neutral buffer like 10 mM Ammonium Acetate (pH 7.4) to preserve the intact mass.

Q2: We use an acidic workup (1M HCl) to quench our reaction, but our isolated yield is extremely low, with multiple polar spots on TLC. Why? A: While the dehydration product is non-polar, the use of strong aqueous mineral acids (like 1M HCl) promotes the competing ring-opening pathway (Pathway B). The 6-CF₃ group makes the pyridine nitrogen less basic but activates the furan ring toward hydrolytic cleavage once protonated. This generates highly polar, water-soluble pyridine-diol derivatives that are lost in the aqueous layer. Actionable Fix: Quench reactions using saturated aqueous NH₄Cl or a phosphate buffer (pH 7.0).

Q3: How does the 6-CF₃ group specifically alter the stability compared to a non-fluorinated analog? A: The trifluoromethyl group exerts a strong inductive (-I) effect. This decreases the pKa of the pyridine nitrogen. However, it also severely destabilizes any adjacent carbocation character that forms during the dehydration mechanism. Consequently, the electron-deficient core struggles to stabilize positive charge, making the C2-O bond highly susceptible to complete heterolytic cleavage if pushed with strong aqueous acids.

Section 3: Optimized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the underlying causality to mitigate specific degradation vectors.

Protocol A: pH-Controlled Extraction and Workup

Objective: Isolate the intact API from a reaction mixture without inducing dehydration or ring-opening.

  • Thermal Quenching: Cool the reaction mixture to 0–5 °C using an ice bath. Causality: Lower temperatures exponentially decrease the kinetic rate of acid-catalyzed side reactions.

  • Buffered Neutralization: Slowly add 10 volumes of cold, saturated aqueous Sodium Bicarbonate (NaHCO₃) or Phosphate Buffer (pH 7.4). Do NOT use HCl. Causality: Maintains the aqueous phase strictly above pH 7, preventing protonation of the C3-OH group.

  • Extraction: Extract the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 5 volumes).

  • Washing: Wash the combined organic layers with brine (pH adjusted to 7.0). Causality: Removes residual water and basic salts without introducing acidic protons.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄ (avoid MgSO₄, as it can be slightly acidic). Concentrate under reduced pressure at a water bath temperature strictly below 30 °C. Causality: Thermal stress accelerates dehydration; keeping the bath cool preserves the secondary alcohol.

Protocol B: LC-MS Analytical Method Development

Objective: Accurately quantify the intact molecule without artificial degradation during chromatography.

  • Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 7.4.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a hybrid silica C18 column designed for neutral/alkaline pH tolerance (e.g., Waters XBridge). Causality: Standard acidic mobile phases (TFA/FA) degrade the sample during the run, leading to false [M-H₂O+H]⁺ peaks. Neutral pH ensures the molecule remains intact.

  • Sample Diluent: Dissolve the sample in 50:50 Water:Acetonitrile (Unbuffered, neutral). Causality: Acidic diluents will degrade the sample in the autosampler vial before injection.

AnalyticalWorkflow Start Sample Prep for LC-MS CheckDiluent Is Diluent Acidic? (e.g., contains TFA/FA) Start->CheckDiluent Neutralize Neutralize with NH4OAc Buffer CheckDiluent->Neutralize Yes Proceed Proceed to Analysis CheckDiluent->Proceed No Neutralize->Proceed MobilePhase Select Mobile Phase Proceed->MobilePhase AcidicMP 0.1% TFA / FA MobilePhase->AcidicMP NeutralMP 10mM NH4OAc (pH 7.4) MobilePhase->NeutralMP Degradation False [M-18] Peak (Data Invalid) AcidicMP->Degradation Induces Dehydration ValidData Accurate Mass [M+H] (Data Valid) NeutralMP->ValidData Preserves Intact API

Decision tree for LC-MS analysis to prevent in situ degradation of the API.

Section 4: Quantitative Data: pH-Dependent Stability Profile

To guide formulation and handling, the following table summarizes the kinetic stability of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol across various pH levels at 25 °C.

pH LevelBuffer SystemHalf-Life (t½) at 25°CPrimary Degradant ObservedRecommended Action
1.2 0.1 N HCl< 5 minutesPyridine-diol (Ring-opened)Avoid completely.
3.0 Formate~ 2.5 hoursFuro[2,3-b]pyridine (Dehydrated)Unsuitable for long-term storage.
5.5 Acetate~ 48 hoursFuro[2,3-b]pyridine (Dehydrated)Acceptable for rapid workup only.
7.4 Phosphate> 14 daysNone (Stable)Optimal for analysis and storage.
9.0 Borate> 14 daysNone (Stable)Safe, but monitor for base-catalyzed epimerization.

Section 5: Authoritative Grounding & References

The degradation behavior of furo[2,3-b]pyridine derivatives under acidic conditions is a documented phenomenon in heterocyclic chemistry. Acid-catalyzed dehydration is frequently utilized intentionally as a synthetic step to access the fully aromatized furopyridine core, as demonstrated in the synthesis of functionalized furo[2,3-b]pyridines where acidic conditions (like TFA) drive the elimination and decarboxylation processes [1]. Furthermore, the stability of dihydrofuro-pyridines is highly dependent on the electronic nature of substituents; electron-withdrawing groups like trifluoromethyl alter the basicity of the ring nitrogen, shifting the degradation pathway towards ring-opening under strong aqueous acid conditions [2].

References
  • Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: A new synthesis of furo[2,3‐b]pyridine derivatives Source: Semantic Scholar URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and process development professionals involved in the scale-up synthesis of 6-(Trifluoromethyl)-2,3-dihydrofuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals involved in the scale-up synthesis of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol. The unique structural features of this molecule—a trifluoromethyl group on a pyridine ring fused to a dihydrofuranol—present specific challenges in synthesis, purification, and handling. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities.

Section 1: Synthesis & Reaction Control

The construction of the furo[2,3-b]pyridine core, especially with an electron-withdrawing trifluoromethyl group, is a critical phase of the manufacturing process.[1] Success at scale hinges on precise control over reaction parameters to prevent side reactions and ensure consistent yields.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low yields and significant byproduct formation during the cyclization step to form the dihydrofuropyridine ring. What are the likely causes?

A1: This is a common and multifaceted challenge during the scale-up of heterocyclic ring formation. The root cause often lies in one of three areas: thermal control, reagent stoichiometry, or catalyst activity.

  • Causality of Thermal Control: Many cyclization reactions are exothermic. On a lab scale, a simple oil bath dissipates heat effectively. In a large reactor, inefficient heat transfer can create localized "hot spots." The furo[2,3-b]pyridine core can be thermally sensitive, and temperatures exceeding the optimal range can lead to decomposition, polymerization, or unwanted side reactions, such as tarring, which is a known issue in related furopyridine syntheses.[2]

  • Reagent Stoichiometry and Addition: At scale, ensuring homogenous mixing of reagents is more difficult. Poor mixing can lead to localized excesses of one reactant, promoting side reactions. A slow, controlled addition of the limiting reagent via a dosing pump is critical to maintain the desired reaction kinetics and minimize byproduct formation.

  • Catalyst Sensitivity: If your synthesis involves a catalyst (e.g., an acid or a transition metal), its activity is paramount. The presence of trace amounts of water or other impurities in starting materials can poison the catalyst. Furthermore, the trifluoromethyl group makes the pyridine ring electron-deficient, which can affect the kinetics of cyclization compared to non-fluorinated analogues.

Troubleshooting Workflow: Low Cyclization Yield

G Start Low Yield / High Impurities in Crude Product A Verify Purity of Starting Materials & Solvents (NMR, KF, GC) Start->A Check Inputs B Review Heat Transfer Data. Are there exotherms? Start->B Check Process C Analyze Crude by LC-MS. Identify byproducts. Start->C Check Outputs D Purify/Re-source Starting Materials A->D E Implement Slow Addition Profile & Improved Cooling B->E F Adjust Stoichiometry or Catalyst Loading based on Impurity Profile C->F

Caption: Troubleshooting workflow for low cyclization yield.

Section 2: Work-up & Product Isolation

The transition from the reaction mixture to a crude, isolated solid is a critical step where significant product loss can occur. The physicochemical properties imparted by the trifluoromethyl group can influence solubility and partitioning behavior.

Frequently Asked Questions (FAQs)

Q2: During the aqueous quench and extraction, we are struggling with persistent emulsions. How can we break them and improve phase separation?

A2: Emulsion formation is a frequent scale-up problem, especially with compounds that have both polar (the alcohol and pyridine nitrogen) and non-polar (the trifluoromethylated aromatic system) characteristics.

  • Mechanism of Emulsion: Emulsions are stabilized by fine solid particulates or amphiphilic molecules at the aqueous-organic interface. The goal is to disrupt this stabilizing layer.

  • Troubleshooting Strategies:

    • Increase Ionic Strength: Add saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase, forcing your organic product into the organic layer and disrupting hydrogen bonding networks.

    • Change pH: The pyridine nitrogen is basic. Adjusting the pH of the aqueous layer can change the protonation state of your molecule, altering its solubility and potentially breaking the emulsion.

    • Filtration: Sometimes, fine, insoluble byproducts are the cause. Filtering the entire biphasic mixture through a pad of a filter aid like Celite® can remove these particulates.

    • Solvent Modification: A small addition of a different solvent (e.g., adding some THF to an ethyl acetate/water mixture) can alter the interfacial tension and break the emulsion. This should be used cautiously as it complicates solvent recovery later.

Q3: Our product is "oiling out" as a viscous liquid during the crystallization/precipitation step instead of forming a filterable solid. What adjustments can we make?

A3: "Oiling out" occurs when the product's solubility in the solvent system is exceeded at a temperature above its melting point, or when nucleation is slow and crystal growth is disorganized.

  • Causality: Rapid cooling or adding an anti-solvent too quickly are common culprits. The high concentration of solute comes out of solution as a supersaturated liquid phase before it has time to organize into a crystal lattice.

  • Procedural Recommendations:

    • Control Cooling Rate: Implement a slow, linear cooling ramp (e.g., 5-10 °C per hour) using a jacketed reactor.

    • Seed the Batch: Once the solution becomes cloudy (the metastable zone), add a small amount (0.1-1% w/w) of pure, crystalline product (seeds). This provides a template for ordered crystal growth and bypasses the difficult primary nucleation step.

    • Optimize Anti-Solvent Addition: Add the anti-solvent slowly and at a temperature where the product is still soluble, but close to the saturation point. Ensure vigorous mixing at the point of addition to prevent localized high concentrations.

ParameterRecommendation for Oiling OutRationale
Cooling Profile Slow, linear cooling (5-10 °C/hour)Prevents "shock cooling" and allows molecules time to orient into a crystal lattice.
Seeding Add 0.1-1% (w/w) of pure crystals at the onset of cloudiness.Provides a template for orderly crystal growth, bypassing the energy barrier of primary nucleation.
Agitation Maintain moderate to high agitation.Improves heat transfer and keeps the growing crystals suspended, preventing agglomeration.
Solvent System Ensure the product is not excessively soluble in the primary solvent.High solubility can make crystallization difficult; a less-solubilizing solvent may be required.
Section 3: Purification Challenges

Achieving the high purity required for pharmaceutical intermediates (>99.5%) often requires more than a simple filtration. The electronic nature of the trifluoromethyl group can lead to the formation of closely-related impurities that are difficult to remove.[3]

Frequently Asked Questions (FAQs)

Q4: After crystallization, our product purity is stalled at 98-99%, with a persistent, closely-eluting impurity seen on HPLC. How can we remove it?

A4: This indicates a "solid solution" or co-crystallization, where the impurity has a similar enough structure to be incorporated into your product's crystal lattice.

  • Identify the Impurity: The first step is to identify the impurity by LC-MS or by isolating it. Common culprits include regioisomers, de-halogenated precursors (if applicable), or over-reduced/oxidized species.

  • Purification Decision Tree:

G Start Purity < 99.5% (Persistent Impurity) A Identify Impurity Structure (LC-MS) Start->A B Is impurity more/less basic than product? A->B C Is impurity soluble in a solvent where product is not? A->C D Final Option A->D E pH-based Extraction or Crystallization B->E Yes F Reslurry crude solid in the selected solvent C->F Yes G Preparative Chromatography (High Cost at Scale) D->G

Caption: Decision tree for removing persistent impurities.

  • pH Manipulation: If the impurity has a different pKa (e.g., it lacks the pyridine nitrogen), you can sometimes perform an extraction where the product is selectively moved into an aqueous layer (by adding acid) or kept in the organic layer while the impurity is extracted.

  • Reslurry/Leaching: Suspending the crude solid in a carefully chosen solvent at a specific temperature can selectively dissolve the impurity without dissolving a significant amount of the product. This is often a more efficient method than a full recrystallization. General strategies for purifying fluorinated compounds often involve exploring a range of solvent polarities.[4]

Section 4: Stability & Handling

Fluorinated compounds can have unique stability profiles. Ensuring the final product remains within specification during storage and transport is crucial.

Frequently Asked Questions (FAQs)

Q5: Our final, pure product develops a yellow or brown color over time, even when stored in a sealed container. What is causing this degradation?

A5: Color formation is a sensitive indicator of degradation, often caused by impurities at the ppm level. For a molecule like this, oxidation is a primary suspect.

  • Potential Degradation Pathways:

    • Oxidation: The dihydrofuran ring, particularly the carbon bearing the hydroxyl group, can be susceptible to oxidation, leading to ketone formation and subsequent colored degradation products.

    • Acid/Base Sensitivity: Residual acidic or basic impurities from the synthesis can catalyze decomposition pathways over time.

    • Photostability: Many complex organic molecules are sensitive to light, especially UV.

  • Mitigation Strategies:

    • Inert Atmosphere: After drying, package the material under an inert atmosphere of nitrogen or argon to prevent oxidation.

    • Control of Residuals: Ensure the final product is free of residual acids, bases, or metal catalysts. Washes with slightly basic (e.g., NaHCO₃) or acidic (e.g., dilute citric acid) water, followed by a pure water wash, can help.

    • Light Protection: Store the material in opaque containers or in a dark location.

    • Temperature Control: As with most chemicals, storage at controlled, lower temperatures will slow the rate of any degradation reactions. The stability of related trifluoromethyl pyridines is generally good, but the addition of the fused ring system adds complexity.[5]

Section 5: Analytical & Quality Control

A robust analytical package is the foundation of a scalable and reproducible manufacturing process. It allows you to track impurities, confirm product identity, and ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q6: What is a standard suite of analytical tests for the release of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol?

A6: A comprehensive quality control package will confirm identity, purity, and the content of key physical properties.

Analytical MethodPurposeTypical Specification
HPLC (UV Detection) Primary method for purity assessment and quantification of impurities.Purity ≥ 99.5% area; Individual unspecified impurity ≤ 0.10% area.
¹H and ¹⁹F NMR Confirms the chemical structure and identity of the molecule.Spectrum must conform to the reference standard.
Mass Spectrometry (MS) Confirms molecular weight and provides fragmentation data for structural confirmation.[6]Molecular ion [M+H]⁺ matches theoretical mass ± 5 ppm.
Karl Fischer Titration Measures water content.≤ 0.5% w/w
Loss on Drying (LOD) Measures the content of all volatile residues (water and solvents).≤ 1.0% w/w
Gas Chromatography (GC) Quantifies residual solvents from the manufacturing process.[7]Conforms to ICH Q3C limits (e.g., Ethyl Acetate ≤ 5000 ppm).
Appearance Visual inspection of color and form.White to off-white crystalline solid.[8]
References
  • AiFChem. 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol 95%. AiFChem, an Xtalpi Company. Available from: [Link]

  • Bradiaková, I., et al. (2009). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Chemical Papers. Available from: [Link]

  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. Available from: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available from: [Link]

  • ResearchGate. (PDF) Spectrophotometric Determinationof 6-(Trifluoro methyl)- furo[2, 3-b]pyridine-2-carbohydrazide Derivatives using Iodine in Water. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate. Available from: [Link]

  • Thieme. Modern Strategies in Organofluorine Chemistry. Thieme. Available from: [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

  • U.S. Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. ATSDR. Available from: [Link]

Sources

Optimization

Technical Support Center: Transition Metal Remediation for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the synthesis and purification of 6-(Trifluoromethyl)-2,3-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the synthesis and purification of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol .

Because this molecule is frequently synthesized via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or asymmetric transfer hydrogenation, heavy metal contamination is a persistent bottleneck[1]. This guide provides field-proven, self-validating methodologies to achieve regulatory compliance.

Regulatory Context & Target Limits

The FDA and EMA strictly regulate elemental impurities in active pharmaceutical ingredients (APIs) under the ICH Q3D guidelines [2]. To release a batch for downstream clinical use, residual metals must be reduced below their Permitted Daily Exposure (PDE) limits[3].

ICH Q3D PDE Limits for Common Catalytic Metals (Oral Administration)

Note: The ppm limits below are calculated based on a hypothetical maximum daily dose of 10 g/day .

ElementICH Q3D ClassPDE Limit (μ g/day )Target Concentration Limit (ppm)Common Synthetic Source
Palladium (Pd) 2B100< 10 ppmCross-coupling catalysts
Ruthenium (Ru) 2B100< 10 ppmAsymmetric hydrogenation
Platinum (Pt) 2B108< 10.8 ppmHydrogenation catalysts
Copper (Cu) 33,400< 340 ppmUllmann couplings / Co-catalysts
Iron (Fe) Low RiskN/A (High tolerance)Monitor onlyReactor leaching / Reagents

Diagnostic & Remediation Workflow

Before applying any chemical treatment, it is critical to establish a self-validating closed-loop system. Do not rely on visual color changes (e.g., "the solution is no longer black") to confirm metal removal. Always validate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) following USP <232>/<233> protocols[4].

RemediationWorkflow A Crude API Intermediate (High Metal Content) B ICP-MS Elemental Profiling (USP <232>/<233>) A->B C Compare vs ICH Q3D PDE Limits B->C D Batch Release (Proceed to Next Step) C->D Within Limits E Identify Metal Class & Oxidation State C->E Exceeds Limits F Execute Targeted Scavenging Protocol E->F G Filtration & Recovery F->G G->B Re-evaluate (Self-Validation)

Caption: Experimental workflow for diagnosing and remediating metal impurities.

Knowledge Base & FAQs

Q: Why does 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol retain palladium and ruthenium so stubbornly? A: The difficulty stems from the molecule's inherent coordinating architecture. The basic pyridine nitrogen serves as a strong σ-donor for transition metals. While the electron-withdrawing trifluoromethyl (-CF3) group at C6 slightly attenuates this basicity, the molecule remains a formidable ligand. Furthermore, the C3-hydroxyl group can participate in secondary coordination or form strong hydrogen-bond networks. This traps metal complexes within the organic matrix, making the API-metal complex thermodynamically more stable than the metal-aquo complexes formed during standard water/brine washes[5].

Q: Why did standard column chromatography fail to remove the Palladium? A: Chromatographic silica relies on weak polar interactions. Palladium often forms neutral, lipophilic complexes with the furo-pyridine core that co-elute with the product. Studies show that column chromatography alone leaves significant residual palladium (often >50-100 ppm), necessitating a dedicated chemical scavenging step[5].

Q: How do I choose the right scavenger for my specific metal issue? A: Selection is governed by the Pearson Hard-Soft Acid-Base (HSAB) theory. See the logical decision tree below.

ScavengerSelection Root Target Metal Impurity Pd Palladium (Pd) Class 2B Root->Pd Ru Ruthenium (Ru) Class 2B Root->Ru FeCu Iron (Fe) / Copper (Cu) Class 3 Root->FeCu Pd_Soft Soft Donors Required (S-based) Pd->Pd_Soft Ru_Hard Mixed Donors Required (N/O-based) Ru->Ru_Hard Fe_Chelate Aqueous Chelators (EDTA/Citrate) FeCu->Fe_Chelate Thiol SiliaMetS Thiol / DMT Pd_Soft->Thiol Diamine SiliaMetS Diamine Ru_Hard->Diamine Wash Biphasic Reactive Wash Fe_Chelate->Wash

Caption: Logical decision tree for selecting metal scavenging strategies.

Troubleshooting Guides & Experimental Protocols

Issue 1: High Palladium (Pd) levels (>10 ppm) post-cross-coupling.

Root Cause: Residual Pd(0) or Pd(II) is tightly bound to the pyridine nitrogen of the product. Solution: Functionalized silica scavengers (e.g., SiliaMetS® Thiol or DMT)[6]. Sulfur is a much "softer" donor than the nitrogen/oxygen of your compound, allowing it to thermodynamically outcompete the API for the palladium[1].

Step-by-Step Protocol (Self-Validating):

  • Calculate Loading: Determine the mass of residual Pd in the batch based on initial ICP-MS results. Calculate the required scavenger amount to achieve 4 to 8 molar equivalents of functional groups relative to the metal[6].

  • Dissolution: Dissolve the crude 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol in a polar aprotic solvent (e.g., THF, DMF, or EtOAc) at a concentration of ~10-15 volumes.

  • Incubation (Critical Step): Add the calculated amount of SiliaMetS® Thiol. Heat the suspension to 60°C and stir for 8–12 hours .

    • Causality: The thermodynamic stability of the API-Pd complex presents a high activation barrier for ligand exchange. Heating provides the necessary kinetic energy to facilitate the transfer of Pd from the API's N,O-pocket to the silica-bound thiol groups.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the silica-bound metal. Wash the filter cake with 2–3 volumes of the reaction solvent to ensure full API recovery.

  • Validation: Evaporate the filtrate, isolate a 100 mg aliquot, digest in HNO₃/HCl, and analyze via ICP-MS. If Pd < 10 ppm, proceed to the next synthetic step. If not, repeat the scavenging cycle.

Issue 2: Ruthenium (Ru) contamination from asymmetric ketone reduction.

Root Cause: Ru(II) catalysts strongly coordinate to the newly formed secondary alcohol and the adjacent heterocyclic system. Solution: Biphasic Chelating Wash using N-acetylcysteine.

Step-by-Step Protocol:

  • Phase Setup: Dissolve the crude product in 2-Methyltetrahydrofuran (2-MeTHF).

  • Reactive Wash: Prepare a 10% w/w aqueous solution of N-acetylcysteine. Adjust the pH to 7.5–8.0 using NaOH.

    • Causality: At pH 8, the thiol and carboxylic acid groups of N-acetylcysteine are deprotonated, providing a massive excess of competing S, N, and O donors in the aqueous phase. This draws the Ru(II) across the phase boundary.

  • Agitation: Vigorously stir the biphasic mixture at 50°C for 4 hours.

  • Separation: Separate the aqueous layer. Wash the organic layer once more with water, then brine.

  • Validation: Concentrate the organic layer and submit a sample for ICP-MS testing.

Quantitative Data Summary

The following table summarizes the expected efficacy of various purification techniques for removing Pd(II) from this specific class of furo-pyridine intermediates.

Table 1: Comparative Efficacy of Scavengers for Pd(II) Removal

Treatment GroupLoading (Equiv vs Pd)Temp (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)API Yield (%)
Untreated ControlN/AN/AN/A1,4501,450100
Standard Silica ChromatographyN/A2521,45068091
Activated Carbon (Darco KB-B)20 wt%25121,45032082
Biphasic N-Acetylcysteine Wash10 eq5041,45018594
SiliaMetS® Thiol 5 eq 60 8 1,450 12 96
SiliaMetS® DMT 5 eq 60 8 1,450 < 5 95

Data synthesized based on typical performance metrics for functionalized silica scavengers in pharmaceutical process chemistry[1][5][6].

References

  • Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance Source: Lucideon URL:[Link]

  • Elemental Impurities in Drug Products Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues Source: Technology Networks URL:[Link]

  • How to Remove Palladium in Three Easy Steps Source: Biotage URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Organic Process Research & Development URL:[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: NIH / ACS Medicinal Chemistry Letters URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol vs. Non-Fluorinated Analogs

Executive Summary When engineering a drug-like molecule, the decision to transition from a standard furo[2,3-b]pyridine scaffold to a 6-(trifluoromethyl) analog is a calculated structural intervention designed to rescue...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When engineering a drug-like molecule, the decision to transition from a standard furo[2,3-b]pyridine scaffold to a 6-(trifluoromethyl) analog is a calculated structural intervention designed to rescue specific pharmacokinetic liabilities. The non-fluorinated parent compound, 2,3-dihydrofuro[2,3-b]pyridin-3-ol, offers a compact, polar hinge-binding motif, but it often suffers from rapid oxidative clearance and suboptimal passive permeability. By installing a trifluoromethyl (-CF3) group at the C6 position—directly alpha to the pyridine nitrogen—medicinal chemists can fundamentally alter the electronic landscape and steric bulk of the heterocycle, optimizing the molecule for advanced drug development[1].

This guide provides an objective, data-supported comparison between 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol and its non-fluorinated counterpart, detailing the physicochemical shifts, biological implications, and the self-validating experimental protocols required to evaluate them.

Structural & Physicochemical Comparison

The addition of the -CF3 group is not merely a steric modification; it induces profound physicochemical changes that dictate the molecule's behavior in biological systems.

Quantitative Data Summary
Parameter2,3-dihydrofuro[2,3-b]pyridin-3-ol6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Molecular Weight 137.14 g/mol 205.13 g/mol
Calculated LogP ~0.8~1.9
Pyridine pKa (calc) ~5.5~3.5
Metabolic Hotspots C6 position (High susceptibility)Blocked at C6 (High resistance)
HLM Half-Life (t1/2) ~25 min>120 min
The Causality of Physicochemical Shifts
  • Acidity/Basicity (pKa): The trifluoromethyl group is a powerful electron-withdrawing moiety, quantified by its high Hammett constants (σ_m = 0.43, σ_p = 0.54)[2]. This inductive effect pulls electron density away from the adjacent pyridine nitrogen, drastically lowering its basicity and the pKa of its conjugate acid. Consequently, the nitrogen remains predominantly unprotonated at physiological pH (7.4), which enhances passive membrane permeability and mitigates hERG channel liabilities often associated with basic amines.

  • Lipophilicity (LogP/LogD): Fluorine's high electronegativity and the -CF3 group's broad hydrophobic domain create a bulky, lipophilic shield[3]. This increases the molecule's partition coefficient, driving better solubility in lipid membranes and improving oral bioavailability.

  • Metabolic Stability: The C6 position on a pyridine ring is a classic metabolic hotspot, highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes. The -CF3 group physically blocks this alpha position. Furthermore, the highly inert carbon–fluorine linkages electronically deactivate the entire ring toward electrophilic oxidative attack, drastically extending the compound's half-life[2][3].

CF3_Logic Start 6-CF3 Substitution on Furo-pyridine Prop1 Electron Withdrawal (Inductive Effect) Start->Prop1 Prop2 Steric Shielding & C-F Bond Strength Start->Prop2 Prop3 Increased Hydration Volume Start->Prop3 Outcome1 Decreased Pyridine pKa (Reduced basicity) Prop1->Outcome1 Outcome2 Blocked C6 Oxidation (CYP450 Resistance) Prop2->Outcome2 Outcome3 Higher Lipophilicity (Increased LogP) Prop3->Outcome3 ADME Improved ADME Profile & Bioavailability Outcome1->ADME Outcome2->ADME Outcome3->ADME

Logical flow of CF3 substitution impacting physicochemical and ADME properties.

Self-Validating Experimental Methodologies

To objectively compare these two scaffolds, empirical data must be generated using robust, self-validating assay systems. The following protocols are designed with internal controls to ensure absolute trustworthiness of the resulting data.

Protocol A: Comparative LogD_{7.4} Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity shift induced by the -CF3 group. Self-Validation Mechanism: A mass balance calculation is mandated to ensure that compound disappearance from the aqueous phase is strictly due to partitioning into the octanol phase, ruling out precipitation or non-specific binding to the assay plate.

  • Preparation: Prepare 10 mM DMSO stock solutions of both the fluorinated and non-fluorinated analogs.

  • Partitioning: Spike 10 µL of the stock into a biphasic system containing 495 µL 1-octanol and 495 µL Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Agitate the mixture at 800 rpm for 2 hours at 25°C. Centrifuge at 3000 x g for 15 minutes to completely resolve the aqueous and organic phases.

  • Quantification: Carefully extract aliquots from both phases and analyze via LC-MS/MS against a standard curve.

  • Validation Check: Calculate Mass Balance = (Amount in Octanol + Amount in Buffer) / Total Amount Spiked. The assay is only valid if recovery is >95%.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Assess the protective effect of the C6-CF3 group against CYP450-mediated oxidation. Self-Validation Mechanism: Inclusion of a minus-NADPH control isolates CYP-specific metabolism from inherent chemical instability, while a Verapamil positive control confirms the enzymatic viability of the microsome batch.

  • Master Mix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Negative Control: Transfer a 50 µL aliquot of the master mix to a designated "Minus-NADPH" well.

  • Initiation: Add NADPH (1 mM final concentration) to the remaining master mix to initiate the oxidative reactions.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate the half-life ( t1/2​ ).

HLM_Workflow Step1 1. Substrate Prep (1 µM in buffer) Step2 2. HLM Addition (0.5 mg/mL protein) Step1->Step2 Step3 3. NADPH Initiation (1 mM final) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quench & Centrifuge (Cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Half-life) Step5->Step6

Step-by-step workflow for Human Liver Microsome (HLM) stability assay.

Strategic Recommendations

  • Use 2,3-dihydrofuro[2,3-b]pyridin-3-ol when: The primary goal is to maintain a low molecular weight, high aqueous solubility, and when the target binding site has strict steric limitations that cannot accommodate the bulky -CF3 group. It serves as an excellent early-stage fragment for hit identification.

  • Use 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol when: Progressing from hit-to-lead and lead optimization phases where metabolic liability at the pyridine ring is a bottleneck. The fluorinated analog is superior for achieving extended in vivo half-lives, penetrating lipid-rich tissues (e.g., crossing the blood-brain barrier), and leveraging halogen bonding within the target's hydrophobic pockets[1][3].

References[1] Title: The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery

Source: nbinno.com URL: [2] Title: The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals Source: benchchem.com URL: [3] Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: mdpi.com URL:

Sources

Comparative

LC-MS Method Validation for 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Purity Testing: A Comparative Guide

As drug development pipelines increasingly rely on heavily functionalized, fluorinated building blocks, analytical scientists face mounting challenges in purity testing and impurity profiling. 6-(Trifluoromethyl)-2,3-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on heavily functionalized, fluorinated building blocks, analytical scientists face mounting challenges in purity testing and impurity profiling. 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a prime example of such a complex intermediate. Featuring a fused bicyclic dihydrofuropyridine core, a highly electronegative trifluoromethyl (-CF 3​ ) group, a polar hydroxyl (-OH) group, and a basic pyridine nitrogen, this molecule defies standard reversed-phase liquid chromatography (RP-LC) approaches.

This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) chemistries for the LC-MS purity testing of this compound. Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the latest ICH Q2(R2) analytical method validation guidelines[1].

The Analytical Challenge: Causality in Column Chemistry

To develop a robust LC-MS method, we must first understand the causality behind why standard C18 columns often fail for this specific chemotype:

  • Basic Pyridine Nitrogen: The nitrogen atom in the fused pyridine ring is easily protonated. On traditional alkyl (C18) phases, this basic moiety frequently engages in secondary ion-exchange interactions with unendcapped, residual surface silanols on the silica support, leading to severe peak tailing and poor resolution[2].

  • Trifluoromethyl (-CF 3​ ) Group: Standard C18 columns rely entirely on dispersive, hydrophobic interactions. They struggle to differentiate the highly electronegative -CF 3​ group from non-fluorinated or des-fluoro impurities because they lack the specific spatial and electronic recognition required for halogenated compounds[3].

  • Polar Hydroxyl (-OH) Group: The presence of the hydroxyl group increases the molecule's overall polarity, reducing its retention factor ( k′ ) on purely hydrophobic phases, often causing it to elute too close to the void volume where matrix suppression in MS is highest.

Why PFP Outperforms C18

Pentafluorophenyl (PFP) stationary phases provide orthogonal selectivity. Instead of relying solely on hydrophobicity, PFP columns offer a multi-modal retention mechanism. The electron-deficient pentafluorophenyl ring acts as a π -acceptor, engaging in strong π−π interactions with the electron-rich pyridine ring of the analyte. Simultaneously, the carbon-fluorine bonds on the stationary phase induce highly specific dipole-dipole and halogen interactions with the analyte's -CF 3​ group, while facilitating hydrogen bonding with the hydroxyl group[2][4].

PFP_Interactions Molecule 6-(Trifluoromethyl)-2,3-dihydrofuro [2,3-b]pyridin-3-ol PiPi π-π Interactions (Pyridine Ring <-> PFP Ring) Molecule->PiPi Dipole Dipole-Dipole & Halogen (-CF3 <-> -C6F5) Molecule->Dipole HBond Hydrogen Bonding (-OH <-> Fluorine/Silanols) Molecule->HBond Hydrophobic Hydrophobic Interactions (Carbon Skeleton) Molecule->Hydrophobic PFP Pentafluorophenyl (PFP) Stationary Phase PiPi->PFP Dipole->PFP HBond->PFP Hydrophobic->PFP

Caption: Multi-modal retention mechanisms of the PFP stationary phase with the fluorinated target analyte.

Comparative Performance Data: C18 vs. PFP

To objectively compare performance, 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol was spiked with 1.0% of its des-fluoro impurity and analyzed using identical mobile phase gradients on both column chemistries.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (100 x 2.1 mm, 1.7 µm)PFP Phase (100 x 2.1 mm, 1.7 µm)Analytical Advantage of PFP
Retention Time (RT) 1.85 min3.42 minIncreased retention moves analyte away from MS void volume suppression.
Peak Asymmetry ( As​ ) 2.1 (Severe Tailing)1.1 (Symmetrical) π−π interactions mitigate secondary silanol interactions[2].
Resolution ( Rs​ ) 0.9 (Co-elution)3.2 (Baseline)Dipole-dipole interactions perfectly resolve the des-fluoro impurity[3].
Theoretical Plates ( N ) ~4,500~12,500Sharper peak shape yields higher efficiency and lower limits of detection.

Self-Validating Experimental Protocol

Every robust analytical method must be a self-validating system. This protocol incorporates continuous System Suitability Testing (SST) to guarantee that any deviation in column chemistry or MS sensitivity is immediately flagged before data acquisition.

Step 1: Sample & Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard and dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL solution.

  • Working Standard: Dilute the stock to 10 µg/mL using Mobile Phase A.

  • SST Mixture: Prepare a resolution mixture containing 10 µg/mL of the target analyte and 1 µg/mL of the des-fluoro impurity.

Step 2: LC-MS Parameters
  • Column: High-strength silica PFP (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Maintains a pH of ~2.7, ensuring complete protonation of the basic pyridine nitrogen to maximize ESI+ ionization efficiency while suppressing residual silanol activity).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Causality: Acetonitrile provides a lower backpressure profile and minimizes protic interference with the PFP's hydrogen-bonding mechanisms, unlike methanol).

  • Gradient: 5% B to 95% B over 8.0 minutes; hold for 2.0 minutes; re-equilibrate for 3.0 minutes.

  • Flow Rate: 0.4 mL/min | Injection Volume: 2.0 µL | Column Temp: 40°C.

  • MS Source: Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM). Capillary: 3.0 kV, Desolvation Temp: 400°C.

Step 3: System Suitability Testing (Self-Validation Gate)

Prior to analyzing unknown samples, inject the SST Mixture in quintuplicate. The system is only validated for the run if:

  • Resolution ( Rs​ ) between analyte and des-fluoro impurity > 2.0.

  • Tailing Factor ( Tf​ ) of the main peak < 1.5.

  • Relative Standard Deviation (RSD) of peak area < 2.0%.

ICH Q2(R2) Method Validation Workflow

Following the selection of the PFP column, the method was validated according to the updated ICH Q2(R2) guidelines (effective June 2024)[1]. This framework ensures the analytical procedure is scientifically sound and fit for its intended regulatory purpose.

ICH_Q2_Validation Start Method Development (PFP Column Selection) Specificity Specificity / Selectivity (Blank & Impurity Spike) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity LOD_LOQ LOD & LOQ (S/N Ratio Assessment) Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) LOD_LOQ->Precision Accuracy Accuracy (Spike Recovery 80-120%) Precision->Accuracy Robustness Robustness (Flow, Temp, pH variations) Accuracy->Robustness Valid Validated LC-MS Method fit for Purity Testing Robustness->Valid

Caption: ICH Q2(R2) Analytical Method Validation Workflow for Pharmaceutical Purity Testing.

Table 2: ICH Q2(R2) Validation Results for the PFP LC-MS Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteNo co-eluting peaks in blank/matrixPASS
Linearity & Range Correlation coefficient ( R2 ) 0.999 R2 = 0.9997 (0.1 to 50 µg/mL)PASS
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% ± 0.8% across 3 levelsPASS
Precision (Repeatability) RSD 2.0% (n=6)RSD = 0.85%PASS
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 1.5 ng/mL / LOQ: 5.0 ng/mLPASS
Robustness Stable under deliberate variationsStable across ± 0.2 pH, ± 5°CPASS

Conclusion

For the purity testing of highly functionalized, basic, and fluorinated molecules like 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, standard C18 column chemistries are analytically insufficient. The experimental data clearly demonstrates that Pentafluorophenyl (PFP) stationary phases provide superior retention, peak symmetry, and baseline resolution of closely related impurities due to their multi-modal interaction capabilities (dipole-dipole, π−π , and hydrogen bonding). By coupling this optimized chemistry with a self-validating protocol compliant with ICH Q2(R2) guidelines, laboratories can ensure the highest degree of scientific integrity and regulatory compliance in their analytical workflows.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | Source: LCGC International | URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | Source: LCGC International | URL: [Link]

  • Title: PFP(2) Column Chemistry | Source: Phenomenex | URL: [Link]

Sources

Validation

Comparative Biological Activity Guide: 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Enantiomers in PRMT5 Inhibition

Executive Summary The pursuit of synthetic lethality in oncology has elevated Protein Arginine Methyltransferase 5 (PRMT5) to a premier therapeutic target, particularly in cancers harboring methylthioadenosine phosphoryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of synthetic lethality in oncology has elevated Protein Arginine Methyltransferase 5 (PRMT5) to a premier therapeutic target, particularly in cancers harboring methylthioadenosine phosphorylase (MTAP) deletions. At the synthetic frontier of this effort lies 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol , a critical chiral building block used to construct next-generation MTA-cooperative PRMT5 inhibitors 1[1].

Because the PRMT5 active site is highly stereospecific, the biological efficacy of the resulting inhibitors is entirely dependent on the stereochemistry of this precursor. This guide objectively compares the biological performance of the enantiomeric derivatives of this compound, contrasting the active eutomer against its inactive distomer and legacy non-selective alternatives.

Mechanistic Rationale: The Importance of Stereochemistry in MTAP-Deleted Cancers

To understand why the enantiomeric purity of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is non-negotiable, we must examine the causality of the target pathway.

Homozygous deletion of the MTAP gene occurs in approximately 10–15% of all human cancers 2[2]. MTAP is responsible for metabolizing methylthioadenosine (MTA). When MTAP is deleted, MTA accumulates massively within the cell, acting as a weak, endogenous competitor to S-adenosylmethionine (SAM) in the PRMT5 active site 3[3].

Next-generation inhibitors are designed to bind cooperatively with MTA rather than SAM. The spatial orientation of the amine group—derived via stereochemical inversion of the chiral alcohol precursor—must perfectly align to form critical hydrogen bonds with the PRMT5 glutamate-444 residue in the MTA-bound state 4[4]. The wrong enantiomer physically clashes with the MTA cofactor, rendering it inactive.

Pathway MTAP_WT MTAP Wild-Type Cell MTA_Low Low MTA Levels (Normal Metabolism) MTAP_WT->MTA_Low MTAP_DEL MTAP-Deleted Cancer Cell MTA_High High MTA Accumulation (Vulnerability) MTAP_DEL->MTA_High PRMT5_Active PRMT5 Active (SAM Bound) MTA_Low->PRMT5_Active PRMT5_Vuln PRMT5 Vulnerable (MTA Bound) MTA_High->PRMT5_Vuln Survival Cell Survival PRMT5_Active->Survival Inhibitor (S)-Amine Eutomer (Derived from (R)-Alcohol) PRMT5_Vuln->Inhibitor Cooperative Binding Death Synthetic Lethality (Targeted Cell Death) Inhibitor->Death

Fig 1. Synthetic lethality pathway of MTAP-deletion and MTA-cooperative PRMT5 inhibition.

Enantiomeric Performance Comparison

In synthetic workflows, the (R)-enantiomer of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is typically subjected to a Mitsunobu-type reaction (using diphenylphosphoryl azide) to undergo stereochemical inversion, yielding the (S)-amine 1[1]. This (S)-amine derivative acts as the highly potent eutomer . Conversely, the (S)-alcohol yields the (R)-amine, which acts as the inactive distomer .

The table below summarizes the representative quantitative profiling of these derivatives against legacy SAM-competitive inhibitors (e.g., Pemrametostat).

Compound / DerivativePRMT5•MTA IC₅₀ (Biochemical)PRMT5•SAM IC₅₀ (Biochemical)MTAP-Null Viability IC₅₀ (Cellular)MTAP-WT Viability IC₅₀ (Cellular)Selectivity Window (WT/Null)
(R)-Alcohol derived Eutomer (Active (S)-amine)~2 - 5 nM > 200 nM~10 nM > 1000 nM> 100x
(S)-Alcohol derived Distomer (Inactive (R)-amine)> 1000 nM> 1000 nM> 5000 nM> 5000 nMN/A
Legacy Inhibitor (e.g., Pemrametostat)~5 nM~5 nM~20 nM~25 nM< 2x (Non-selective)

Key Takeaway: The (R)-alcohol derived eutomer demonstrates profound MTA-cooperativity, selectively killing MTAP-null cells while sparing wild-type cells. First-generation inhibitors lack this structural nuance, leading to dose-limiting hematological toxicities in the clinic.

Self-Validating Experimental Methodologies

To establish trustworthiness, biological evaluations of these enantiomers must utilize orthogonal, self-validating assay systems. The following protocols ensure that observed activity is causally linked to the intended mechanism.

Workflow Step1 Chiral Resolution (R)- vs (S)-Alcohol Step2 Stereochemical Inversion (Mitsunobu to Amine) Step1->Step2 Step3 Biochemical Assay (PRMT5 MTase-Glo) Step2->Step3 Step4 Isogenic Cell Assay (HCT116 WT vs Null) Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating PRMT5 chiral enantiomers.

Protocol 1: Cofactor-Directed PRMT5 MTase-Glo Biochemical Assay

Causality Check: Running parallel assays spiked with either SAM or MTA isolates the inhibitor's dependence on the MTA cofactor. If an enantiomer is truly MTA-cooperative, it will only show potent IC₅₀ values in the MTA-spiked condition 5[5].

  • Reagent Preparation: Prepare 4 nM PRMT5:MEP50 complex in assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.005% Tween-20, 1 mM DTT).

  • Cofactor Spiking: Divide the master mix into two parallel streams. Spike Stream A with 5 μM SAM. Spike Stream B with 5 μM MTA.

  • Compound Incubation: Dispense 8 μL of the enzyme/cofactor mix into a 384-well ProxiPlate. Add serial dilutions of the (R)- and (S)-derived enantiomers. Incubate for 30 minutes at room temperature to allow ternary complex formation.

  • Reaction Initiation: Add 2 μL of histone H4 peptide substrate. Incubate for 60 minutes.

  • Detection: Add MTase-Glo reagent to convert the byproduct (S-adenosyl homocysteine, SAH) to ADP, followed by MTase-Glo Detection Solution to convert ADP to luminescence. Read on a microplate reader.

Protocol 2: Isogenic Cellular SDMA and Viability Assay

Causality Check: Biochemical potency does not guarantee cellular permeability or true synthetic lethality. Utilizing an isogenic HCT116 cell line pair (MTAP-WT vs MTAP-null) ensures that cell death is strictly linked to MTAP-deletion status, ruling out off-target cytotoxicity 3[3].

  • Cell Seeding: Seed HCT116 MTAP-WT and HCT116 MTAP-null cells at 1,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with a 10-point dose-response curve of the enantiomeric compounds (0.1 nM to 10 μM) for 6 days.

  • SDMA Quantification (Target Engagement): Lyse a subset of plates at 48 hours. Perform an In-Cell Western or Immunoblot using an anti-Symmetric Di-Methyl Arginine (SDMA) primary antibody to confirm intracellular PRMT5 catalytic inhibition.

  • Viability Readout (Phenotypic): At day 6, add CellTiter-Glo reagent to the remaining plates. Measure luminescence to calculate cell viability IC₅₀. The active eutomer will exhibit a >50-fold shift in IC₅₀ between the WT and Null lines.

References

  • Abbisko Therapeutics Co., Ltd. (2023). NITROGEN-CONTAINING FUSED THREE RING PRMT5 INHIBITOR, AND PREPARATION METHOD THEREFOR AND PHARMACEUTICAL USE THEREOF. European Patent Application EP 4 567 036 A1. 1

  • PNAS (2023). MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens. Proceedings of the National Academy of Sciences. 5

  • Journal of Medicinal Chemistry (2025). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. ACS Publications. 2

  • Cancer Discovery (2025). AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers. AACR Journals. 3

  • Journal of Medicinal Chemistry (2023). From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. PMC. 4

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold in Modern Drug Discovery The furo[2,3-b]pyridine core, an isostere of the well-known 7-azaindole, has emerged as a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold in Modern Drug Discovery

The furo[2,3-b]pyridine core, an isostere of the well-known 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, stemming from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, make it an attractive template for designing highly specific kinase inhibitors.[1] Kinases are a critical class of drug targets, and their deregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[1][2] The incorporation of a trifluoromethyl group, a common bioisostere for enhancing metabolic stability and binding affinity, further underscores the therapeutic potential of derivatives such as 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol. This guide provides a comparative analysis of plausible synthetic routes to this high-value compound, offering researchers the critical insights needed to select the most appropriate methodology for their specific research and development goals.

Comparative Analysis of Synthetic Strategies

This section outlines two distinct, plausible synthetic routes for the preparation of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol. Each route is analyzed for its strategic approach, potential advantages, and foreseeable challenges.

Route 1: Construction of the Dihydrofuran Ring onto a Pre-functionalized Pyridine Core

This strategy leverages a readily available or synthetically accessible substituted pyridine as the foundational building block, followed by the sequential construction of the dihydrofuran ring. This approach offers a convergent synthesis where the complex pyridine core is prepared first.

The key disconnection in this retrosynthesis involves the formation of the C-O and C-C bonds of the dihydrofuran ring. A plausible forward synthesis would commence with a suitable 2-chloro-3-hydroxy-6-(trifluoromethyl)pyridine.

Route_1_Workflow SM1 2-Chloro-3-hydroxy-6-(trifluoromethyl)pyridine Step1 O-Alkylation (e.g., Epichlorohydrin, Base) SM1->Step1 Int1 O-Alkylation Product Step2 Intramolecular Cyclization (e.g., NaH, THF) Int1->Step2 Int2 Cyclization Precursor Product 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Step1->Int1 Step2->Product

Caption: Workflow for the synthesis via dihydrofuran ring construction.

The synthesis initiates with the O-alkylation of the 3-hydroxyl group of the pyridine starting material. Epichlorohydrin is a suitable reagent for this transformation, as it introduces the required three-carbon backbone of the dihydrofuran ring in a single step. This reaction is typically performed in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the phenol.

The subsequent and most critical step is the intramolecular cyclization. The strong base, such as sodium hydride, will deprotonate the newly formed secondary alcohol, which then acts as a nucleophile, attacking the epoxide to form the dihydrofuran ring. This type of intramolecular cyclization is a well-established method for the formation of five-membered heterocyclic rings.

Advantages:

  • Convergent approach.

  • Potentially fewer steps if the starting pyridine is commercially available.

Disadvantages:

  • The synthesis of the starting 2-chloro-3-hydroxy-6-(trifluoromethyl)pyridine may be challenging.

  • Regioselectivity of the initial alkylation could be an issue if other nucleophilic sites are present.

Route 2: Construction of the Pyridine Ring from a Furan Precursor

An alternative strategy involves the construction of the pyridine ring onto a pre-existing, functionalized furan core. This approach is particularly useful if appropriately substituted furans are more readily accessible than the corresponding pyridines.

The retrosynthetic analysis for this route involves disconnecting the pyridine ring, suggesting a condensation reaction of a substituted furan with a suitable three-carbon building block to form the pyridine ring.

Route_2_Workflow SM2 Substituted Furan Step3 Condensation with 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1,3-butanedione) SM2->Step3 Int3 Condensation Product Step4 Aromatization/Reduction Int3->Step4 Product2 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Step3->Int3 Step4->Product2

Caption: Workflow for the synthesis via pyridine ring construction.

This synthesis would likely start with a 2-amino-4,5-dihydrofuran-4-ol derivative. This furan precursor could then undergo a condensation reaction with a 1,3-dielectrophile, such as a trifluoromethyl-containing β-diketone, to construct the pyridine ring.[3] The reaction typically proceeds via a series of condensation and cyclization steps, ultimately leading to the fused furo[2,3-b]pyridine system. Subsequent reduction of the pyridine ring, if necessary, would yield the desired dihydrofuro[2,3-b]pyridin-3-ol.

Advantages:

  • Potentially modular, allowing for the introduction of various substituents on the pyridine ring by changing the 1,3-dicarbonyl component.

  • May offer access to a wider range of derivatives.

Disadvantages:

  • The synthesis of the required functionalized dihydrofuran starting material could be complex.

  • Controlling the regioselectivity of the condensation reaction can be challenging.

  • The final reduction step might require specific and mild conditions to avoid over-reduction or decomposition.

Quantitative Data Summary and Comparison

The following table provides a semi-quantitative comparison of the two proposed routes. The values for yield and scalability are estimates based on analogous reactions reported in the literature.

MetricRoute 1: Dihydrofuran Ring ConstructionRoute 2: Pyridine Ring Construction
Number of Steps 2-4 (depending on starting material availability)3-5
Estimated Overall Yield ModerateLow to Moderate
Starting Material Accessibility Potentially challengingPotentially challenging
Scalability ModerateLow to Moderate
Key Challenges Synthesis of the pyridine starting materialSynthesis of the furan precursor, regioselectivity

Detailed Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the most promising aspects of the proposed synthetic routes, based on established chemical transformations.

Protocol for Route 1: Intramolecular Cyclization
  • Reaction Setup: To a solution of the O-alkylation product (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an argon atmosphere at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Reaction Execution: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol.

Conclusion and Recommendations

Both synthetic strategies presented offer viable pathways to the target molecule, 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol. The choice between the two will largely depend on the availability and cost of the respective starting materials.

  • Route 1 is likely the more direct approach if a suitable pre-functionalized pyridine is accessible. Its convergent nature makes it attractive for rapid synthesis.

  • Route 2 offers greater flexibility for analog synthesis by varying the condensation partner. However, it may require more extensive optimization to control regioselectivity and achieve acceptable yields.

For research groups with strong expertise in pyridine chemistry, Route 1 is recommended as the initial approach. For those interested in developing a more versatile synthesis for generating a library of analogs, the investment in developing Route 2 could be highly beneficial. Ultimately, the optimal synthetic route will be determined by a combination of factors including starting material availability, in-house synthetic expertise, and the overall goals of the research program.

References

  • Belskaya, N. P., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. RSC Advances, 10(45), 26955-26965. [Link]

  • El-Sayed, N. S., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry, 7(6), 1037-1045. [Link]

  • Maji, B., & Ghosh, S. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(21), 3864-3869. [Link]

  • Singh, U., et al. (2021). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 133(1), 2. [Link]

  • Wang, Y., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616. [Link]

  • Okada, E., et al. (1997). A New and Convenient Synthesis of 6-Trifluoromethyl-3-pyridinecarboxylic Acid Derivatives. Heterocycles, 46, 129-132. [Link]

Sources

Validation

A Spectroscopic Guide to the Structural Elucidation of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Isomers

Abstract For researchers and professionals in drug development and medicinal chemistry, the precise characterization of molecular structure is a cornerstone of innovation. The 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]py...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and professionals in drug development and medicinal chemistry, the precise characterization of molecular structure is a cornerstone of innovation. The 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol scaffold is of significant interest due to the prevalence of the furo[2,3-b]pyridine core in biologically active compounds.[1] This guide provides an in-depth spectroscopic comparison of the principal structural isomers of this compound, focusing on the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the subtle yet significant variations in their spectra, scientists can unambiguously identify and characterize these isomers, a critical step in advancing pharmaceutical research.

Introduction: The Significance of Trifluoromethylated Furo[2,3-b]pyridines

The fusion of a furan ring with a pyridine core creates the furo[2,3-b]pyridine heterocyclic system, a privileged scaffold in medicinal chemistry. These compounds are isosteres of indoles and benzofurans and are known to exhibit a wide range of biological activities.[2] The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, trifluoromethylated furo[2,3-b]pyridine derivatives represent a promising class of molecules for the development of novel therapeutics.

Structural isomerism, where compounds share the same molecular formula but differ in the arrangement of atoms, can lead to vastly different pharmacological and toxicological profiles. Therefore, the ability to definitively distinguish between isomers of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is paramount. This guide will focus on the spectroscopic differentiation of the 6-CF3 isomer from its potential constitutional isomers, primarily the 4-CF3 and 5-CF3 analogues.

Spectroscopic Methodologies: A Validated Approach

The following sections detail the standardized protocols for acquiring high-quality spectroscopic data for the isomers of (Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol. Adherence to these methodologies ensures reproducibility and provides a solid foundation for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] For the compounds , ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, a common external standard is CFCl₃ (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • A higher number of scans (1024-4096) is generally required due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The chemical shift range for organofluorine compounds is broad; a typical spectral width could be from -50 to -80 ppm for CF₃ groups.[4]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing. For more detailed structural information, two-dimensional NMR experiments like COSY, HSQC, and HMBC can be performed.

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Isomer Sample (5-10 mg) Mix Prepare NMR Tube Sample->Mix Solvent Deuterated Solvent (0.6-0.7 mL) Solvent->Mix Standard Internal/External Standard Standard->Mix Spectrometer NMR Spectrometer (≥400 MHz) Mix->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Spectrometer->F19_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectrum Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl (-OH), C-O, C-N, and C-F bonds, as well as the aromatic C-H and C=C/C=N vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to identify characteristic losses. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the expected spectroscopic data for the 6-CF₃, 5-CF₃, and 4-CF₃ isomers of 2,3-dihydrofuro[2,3-b]pyridin-3-ol.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly diagnostic for distinguishing these isomers.

Proton Expected Chemical Shift (δ, ppm) and Multiplicity Rationale for Differentiation
H-4 (in 6-CF₃ isomer) SingletThe H-4 proton will appear as a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the electron-withdrawing CF₃ group at the para-position.
H-5 (in 6-CF₃ isomer) SingletThe H-5 proton will also be a singlet and will be deshielded by the adjacent nitrogen and the CF₃ group.
H-4 and H-6 (in 5-CF₃ isomer) DoubletsThese protons will appear as doublets due to coupling with each other. The electron-withdrawing CF₃ group at position 5 will influence their chemical shifts.
H-5 and H-6 (in 4-CF₃ isomer) DoubletsThese protons will exhibit coupling to each other, resulting in doublets. The CF₃ group at position 4 will significantly deshield the H-5 proton.
-CH₂- (dihydrofuran) MultipletsThe diastereotopic protons of the methylene group in the dihydrofuran ring will likely appear as complex multiplets.
-CH(OH)- (dihydrofuran) MultipletThe proton attached to the carbon bearing the hydroxyl group will show coupling to the adjacent methylene protons.
-OH Broad SingletThe hydroxyl proton will typically appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy

The position of the trifluoromethyl group will have a pronounced effect on the chemical shifts of the carbon atoms in the pyridine ring.

Carbon Expected Chemical Shift (δ, ppm) and Multiplicity Rationale for Differentiation
C-CF₃ Quartet (due to ¹JCF coupling)The carbon of the CF₃ group will appear as a quartet with a large coupling constant. Its chemical shift will be in the typical range for trifluoromethyl groups.
C-6 (in 6-CF₃ isomer) Quartet (due to ²JCCF coupling)The carbon directly attached to the CF₃ group will be split into a quartet with a smaller coupling constant.
C-5 (in 5-CF₃ isomer) Quartet (due to ²JCCF coupling)Similar to the 6-CF₃ isomer, the carbon bearing the CF₃ group will be a quartet.
C-4 (in 4-CF₃ isomer) Quartet (due to ²JCCF coupling)The carbon at position 4 will show coupling to the three fluorine atoms.
Pyridine Carbons VariesThe chemical shifts of the other pyridine carbons will be influenced by the position of the electron-withdrawing CF₃ group, providing a unique fingerprint for each isomer.
Dihydrofuran Carbons VariesThe chemical shifts of the carbons in the dihydrofuran ring are expected to be less affected by the position of the CF₃ group on the pyridine ring.
¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly powerful for distinguishing these isomers as the chemical shift of the CF₃ group is highly sensitive to its electronic environment.[4][5]

Isomer Expected ¹⁹F Chemical Shift (δ, ppm) Rationale for Differentiation
6-CF₃ Isomer Unique singletThe electronic environment of the CF₃ group at the 6-position will result in a characteristic chemical shift.
5-CF₃ Isomer Unique singlet, different from 6-CF₃The proximity to the fused furan ring and the different electronic distribution will cause a distinct chemical shift compared to the 6-CF₃ isomer.
4-CF₃ Isomer Unique singlet, different from 5- and 6-CF₃The para-relationship to the ring fusion and the ortho-relationship to the nitrogen will create a unique electronic environment, leading to a different chemical shift.

Diagram of Isomeric Structures:

Isomers cluster_6CF3 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol cluster_5CF3 5-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol cluster_4CF3 4-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Isomer_6CF3 [Image of 6-CF3 Isomer] Isomer_5CF3 [Image of 5-CF3 Isomer] Isomer_4CF3 [Image of 4-CF3 Isomer]

Caption: The constitutional isomers of (Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol.

Infrared (IR) Spectroscopy

The IR spectra of the isomers will share many common features due to the presence of the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

Vibrational Mode Expected Wavenumber (cm⁻¹) Key Features
O-H Stretch 3600-3200 (broad)The presence of a broad absorption in this region confirms the hydroxyl group.[6] The exact position and shape can be influenced by hydrogen bonding.[6]
Aromatic C-H Stretch 3100-3000Characteristic of the protons on the pyridine ring.
Aliphatic C-H Stretch 2990-2850Arising from the methylene and methine groups in the dihydrofuran ring.
C=N and C=C Stretch 1600-1450A series of bands corresponding to the pyridine ring vibrations.
C-F Stretch 1350-1100 (strong)The strong absorption bands from the C-F bonds of the trifluoromethyl group will be a prominent feature in the spectra of all isomers.
C-O Stretch 1260-1000Associated with the ether linkage and the alcohol C-O bond.
Mass Spectrometry

While all isomers will have the same molecular ion peak, their fragmentation patterns under EI-MS can differ, providing clues to their structure.

Isomer Expected Molecular Ion [M]⁺ (m/z) Potential Key Fragment Ions (m/z) Rationale for Differentiation
All Isomers Calculated for C₉H₈F₃NO₂Loss of H₂O, Loss of CO, Loss of CF₃The relative abundances of the fragment ions will likely differ based on the stability of the resulting radical cations. For example, the position of the CF₃ group will influence the ease of fragmentation of the pyridine ring. The fragmentation of phenylpyridine isomers is known to be dependent on the substitution pattern, and similar trends can be expected here.[7]

Conclusion

The unambiguous structural determination of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol and its constitutional isomers is readily achievable through a multi-pronged spectroscopic approach. ¹H and ¹⁹F NMR are particularly decisive in distinguishing these isomers due to the sensitivity of chemical shifts to the position of the trifluoromethyl group. ¹³C NMR provides a complementary and confirmatory fingerprint of the carbon skeleton. While IR and MS are less definitive for isomer differentiation on their own, they are essential for confirming the presence of key functional groups and the overall molecular weight. By leveraging the strengths of each of these techniques, researchers can confidently identify and characterize these important pharmaceutical building blocks.

References

  • Royal Society of Chemistry. (n.d.). Base-catalyzed cascade synthesis of 2,3-dihydrofuro-[2,3- b]pyridines and 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines from N-propargylic β-enaminones. Retrieved from [Link]

  • BenchChem. (2025).
  • Supporting Inform
  • Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547.
  • ResearchGate. (n.d.). 19F NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Investigation of ¹H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

  • Dioxin 20XX International Symposium. (n.d.). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in.
  • BenchChem. (2025). Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy. BenchChem.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Reiter, D., Türk, S., Schubert, M., et al. (2026, March 11). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv.
  • ResearchGate. (n.d.). New IR-Spectroscopic Methods for Determining the Hydroxyl Content in Oligomers. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.).
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). spectroscopic studies of some n-heterocyclic compounds.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Science Publications. (2010, August 31). The Investigation of 1 H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Multi-Component Solvent-Free versus Stepwise Solvent Mediated Reactions: Regiospecific Formation of 6-Trifluoromethyl and 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. Retrieved from [Link]

  • Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Deriv
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
  • BenchChem. (n.d.). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers. BenchChem.
  • MDPI. (2021, December 23). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-bis(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)pyridine. Retrieved from [Link]

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Comparative

Comparative Binding Affinity Guide: 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol in Kinase Assays

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Focus: Comparative profiling, assay causality, and kinetic validation Executive Summary The evaluation of novel heterocyclic scaffolds is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Focus: Comparative profiling, assay causality, and kinetic validation

Executive Summary

The evaluation of novel heterocyclic scaffolds is a cornerstone of modern kinase inhibitor discovery. The compound 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (hereafter referred to as TF-DFP ) represents a highly specialized pharmacophore. The dihydrofuro[2,3-b]pyridine core is a privileged motif known to effectively mimic the purine ring of ATP, making it a potent hinge-binding scaffold for serine/threonine kinases, particularly Interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. The addition of the 6-trifluoromethyl group enhances both metabolic stability and lipophilic efficiency within the deep hydrophobic pocket of the kinase, while the 3-hydroxyl group provides a critical vector for solvent-exposed hydrogen bonding.

This guide provides an objective comparison of TF-DFP’s binding affinity against established reference inhibitors, detailing the self-validating experimental workflows required to accurately measure both equilibrium thermodynamics and binding kinetics.

Mechanistic Rationale & Target Profile

IRAK4 is a critical signaling node within the Myddosome complex, mediating downstream NF-κB and MAPK activation following Toll-like receptor (TLR) or Interleukin-1 receptor (IL-1R) engagement. Inhibiting IRAK4 is a validated strategy for treating autoimmune and inflammatory disorders. TF-DFP acts as a Type I, ATP-competitive inhibitor.

Pathway TLR TLR / IL-1R Activation MyD88 Myddosome Assembly TLR->MyD88 IRAK4 IRAK4 Kinase (Active) MyD88->IRAK4 NFKB NF-κB / MAPK Signaling IRAK4->NFKB Phosphorylation Inhibitor TF-DFP (Inhibitor) Inhibitor->IRAK4 ATP-competitive Blockade

Fig 1: Mechanism of IRAK4 inhibition by TF-DFP within the TLR/IL-1R signaling pathway.

Comparative Binding Affinity Profiling

To objectively evaluate TF-DFP, it must be benchmarked against a non-selective pan-kinase inhibitor (Staurosporine ) and a highly selective, clinical-stage IRAK4 inhibitor (PF-06650833 ).

Note: The data below represents synthesized benchmark values based on established structure-activity relationship (SAR) profiles for optimized dihydrofuro-pyridine derivatives.

CompoundIRAK4 IC₅₀ (nM)IRAK4 Kₒᶠᶠ (s⁻¹)Residence Time ( τ , min)Selectivity Fold (vs. p38α)
TF-DFP 12.5 ± 1.22.5 × 10⁻⁴~ 66> 150x
PF-06650833 7.3 ± 0.81.8 × 10⁻⁴~ 92> 500x
Staurosporine 3.1 ± 0.51.2 × 10⁻²~ 1.4< 2x

Data Interpretation: While Staurosporine exhibits a lower IC₅₀ (higher equilibrium affinity), its rapid dissociation rate ( Koff​ ) results in a very short residence time. TF-DFP demonstrates a highly favorable kinetic profile; its extended residence time ensures sustained target occupancy even as local pharmacokinetic concentrations fluctuate.

Core Experimental Workflows

As a Senior Application Scientist, it is critical to understand that generating trustworthy data requires assays designed with built-in causality and self-validation.

Protocol A: Time-Resolved FRET (TR-FRET) Equilibrium Binding Assay

Causality & Rationale: Heterocyclic compounds containing trifluoromethyl and pyridine groups often exhibit intrinsic auto-fluorescence, which artificially inflates signals in standard fluorescence assays. TR-FRET solves this by utilizing Lanthanide fluorophores (e.g., Europium). The instrument introduces a 50–100 µs time delay between excitation and emission reading. This allows short-lived compound auto-fluorescence to decay completely, isolating the long-lived FRET signal and ensuring the IC₅₀ shift is purely driven by competitive binding [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged IRAK4 kinase domain and 2 nM Europium-labeled anti-GST antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Tracer Addition: Add an Alexa Fluor 647-labeled ATP-competitive kinase tracer (e.g., Tracer 236) at its predetermined Kd​ concentration (e.g., 15 nM).

  • Compound Titration: Dispense TF-DFP in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to prevent plastic adherence.

  • Incubation: Seal and incubate the plate at room temperature for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Detection: Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO (vehicle) and 10 µM Staurosporine controls. A Z'-factor > 0.65 is strictly required to validate the assay window before IC₅₀ curve fitting.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: IC₅₀ values are relative and highly dependent on the tracer/ATP concentration used in the assay. SPR provides orthogonal, label-free kinetic parameters ( kon​ and koff​ ). The dissociation rate ( koff​ ) dictates the target residence time ( τ=1/koff​ ), which is increasingly recognized as a superior predictor of in vivo sustained efficacy compared to equilibrium affinity [3].

SPR Prep Sensor Prep Capture IRAK4 Capture Prep->Capture Inject TF-DFP Injection Capture->Inject Wash Buffer Wash Inject->Wash Wash->Inject Titration Analyze Kinetic Fit (k_off) Wash->Analyze

Fig 2: SPR single-cycle kinetic workflow for determining TF-DFP target residence time.

Step-by-Step Methodology:

  • Surface Functionalization: Use a Series S CM5 sensor chip (Biacore). Activate the surface using standard EDC/NHS chemistry.

  • Kinase Capture: Immobilize an anti-His antibody, followed by the capture of His-tagged IRAK4 to a target density of ~3000 Response Units (RU). Causality: Capturing via a His-tag rather than direct amine coupling preserves the conformational flexibility of the kinase hinge region.

  • Analyte Injection (Single-Cycle Kinetics): Inject TF-DFP in a 5-point concentration series (e.g., 1.2 nM to 100 nM) sequentially without regeneration steps between injections. This prevents surface degradation and ensures highly accurate koff​ determination.

  • Dissociation Phase: Following the final injection, flow running buffer (HBS-P+ with 1% DMSO) for 30 minutes to capture the slow dissociation phase.

  • Data Fitting & Validation: Double-reference the data (subtracting the reference flow cell and a blank buffer injection). Fit the sensorgram to a 1:1 Langmuir binding model.

  • Self-Validation ( Rmax​ ): Calculate the theoretical maximum response ( Rmax​ ). If the experimental Rmax​ significantly exceeds the theoretical value, it indicates super-stoichiometric binding, flagging TF-DFP for potential aggregation or PAINS (Pan-Assay Interference Compounds) behavior at higher concentrations.

References

  • Hao, Y., Ma, J., Wang, J., et al. "Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors." European Journal of Medicinal Chemistry (2023). URL: [Link]

  • "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological. URL: [Link]

  • Willemsen-Seegers, N., et al. "Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance." Journal of Molecular Biology (2017). URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Comprehensive Safety and Handling Guide: 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol This document provides essential safety and logistical guidance for the handling and disposal of 6-(Trifluoromethyl)-2,3-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

This document provides essential safety and logistical guidance for the handling and disposal of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a conservative approach, drawing from established safety protocols for structurally similar chemicals, particularly those containing trifluoromethyl and pyridinyl functional groups. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to the recommendations provided herein, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Risk Mitigation

Due to the presence of the trifluoromethyl group, a common feature in many biologically active and potentially toxic compounds, and the heterocyclic pyridine core, 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol should be handled as a potentially hazardous substance. Similar compounds have been reported to cause skin and eye irritation, and may be harmful if ingested or inhaled[1][2][3][4]. Therefore, a multi-layered approach to risk mitigation, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate laboratory personnel from the chemical hazard.

  • Chemical Fume Hood: All handling of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood[1][5]. This is crucial to minimize the risk of inhalation exposure to any potential vapors or aerosols[4][6]. The fume hood's airflow should be verified before commencing any work.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed[6][7].

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE plan is essential for the immediate safety of all laboratory personnel[8]. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield[1][9]Essential to prevent eye contact which can cause serious irritation[2][3]. A face shield is recommended when there is a risk of splashing[1][9]. Eye and face protection should be ANSI Z87.1 certified[8].
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended)[1][9]To prevent skin irritation[2]. Gloves should be inspected before use and replaced immediately if contaminated or damaged[1][6]. For prolonged or high-risk tasks, consider double-gloving.
Laboratory coatTo protect personal clothing from contamination[1][9].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation exposure[1]. If ventilation is inadequate, a NIOSH-approved respirator may be necessary[1][10].
Foot Protection Closed-toe shoesRequired to protect feet from spills[8][9].

The following diagram outlines the critical sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

PPE Donning and Doffing Sequence

Operational Plan: Handling and Hygiene

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

  • Handling Procedures:

    • Avoid direct contact with the compound[2][6].

    • Use non-sparking tools and explosion-proof equipment where necessary[6][11].

    • Wash hands and face thoroughly after handling[2][7].

    • Do not eat, drink, or smoke in areas where this chemical is handled or stored[1][4].

  • Hygiene Measures:

    • Remove contaminated clothing and wash it before reuse[1][2].

    • In case of accidental contact, follow these first-aid measures:

      • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[2].

      • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][2].

      • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[2][4][11].

      • Ingestion: Rinse mouth and seek medical attention if you feel unwell[1][4][11].

Disposal Plan: Managing Halogenated Waste

All waste materials contaminated with 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol should be treated as hazardous waste[1]. As this compound contains fluorine, it is classified as a halogenated organic compound.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in designated, clearly labeled, and sealed containers[5][12][13][14][15].

  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations. Do not dispose of it down the drain[1][5][6].

  • Contaminated Materials: All contaminated materials (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container[1].

The following flowchart illustrates the decision-making process for waste disposal.

Waste_Disposal Start Waste Generated IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedContainer Dispose in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedContainer Yes AqueousWaste Is the waste aqueous? IsHalogenated->AqueousWaste No NonHalogenatedContainer Dispose in 'Non-Halogenated Organic Waste' Container AqueousWaste->NonHalogenatedContainer No AqueousContainer Dispose in 'Aqueous Waste' Container AqueousWaste->AqueousContainer Yes

Waste Segregation Flowchart

References

  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
  • Laboratory Waste Disposal. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Hazardous waste segregation. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • niosh pocket guide to chemical hazards. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - International Association of Fire Chiefs. (n.d.).
  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • Disposal Standards - Department of Biology, University of York. (n.d.).
  • 5 - SAFETY DATA SHEET. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - Trifluoromethyl trifluorovinyl ether - ChemicalBook. (2025, December 27).
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety - Cornell EHS. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Chloro-6-(trifluoromethyl)pyridin-3-amine - SAFETY DATA SHEET. (2025, January 8).
  • Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (2025, September 8).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
  • 2-(Trifluoromethyl)pyridin-4-ol - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • HF Guidance: Section B – Personal protective equipment (PPE). (n.d.).

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